The Biological Role of Homocysteine Thiolactone Hydrochloride: A Technical Guide for Researchers
Abstract Homocysteine thiolactone (HCTL), a cyclic thioester of the amino acid homocysteine, is emerging as a critical molecule in the pathophysiology of various human diseases. Formed as a byproduct of the methionyl-tRN...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
Homocysteine thiolactone (HCTL), a cyclic thioester of the amino acid homocysteine, is emerging as a critical molecule in the pathophysiology of various human diseases. Formed as a byproduct of the methionyl-tRNA synthetase proofreading activity, HCTL is a highly reactive electrophile that readily modifies proteins through a process known as N-homocysteinylation. This post-translational modification can lead to protein damage, aggregation, and altered function, implicating HCTL in the etiology of cardiovascular diseases, neurodegenerative disorders, and other pathological states. This technical guide provides an in-depth overview of the biological role of Homocysteine thiolactone hydrochloride, its metabolic pathways, and its impact on cellular processes. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of biochemistry, pharmacology, and drug development.
Introduction
Homocysteine, a non-proteinogenic sulfur-containing amino acid, has long been recognized as an independent risk factor for cardiovascular disease.[1] However, the precise molecular mechanisms underlying its toxicity have been a subject of intense research. The formation of homocysteine thiolactone (HCTL) represents a key pathway through which the detrimental effects of elevated homocysteine levels are mediated.[2][3] HCTL is significantly more toxic than homocysteine itself, inducing cellular dysfunction and apoptosis at much lower concentrations.[1] This guide will delve into the fundamental biology of HCTL, from its synthesis and metabolism to its downstream pathological consequences.
Chemical and Physical Properties
Homocysteine thiolactone hydrochloride is a white crystalline powder with the molecular formula C4H8ClNOS and a molecular weight of 153.63 g/mol .[4][5] It is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and methanol.[6]
The metabolic fate of HCTL is a critical determinant of its biological impact. The primary pathways involved are its formation from homocysteine, its enzymatic hydrolysis, and its reaction with proteins.
Formation of Homocysteine Thiolactone
HCTL is synthesized from homocysteine through an error-editing mechanism of methionyl-tRNA synthetase (MetRS).[1][7][8] This process prevents the misincorporation of homocysteine into proteins during translation.[9] The extent of HCTL formation is directly proportional to the concentration of homocysteine and inversely proportional to the concentration of methionine.[3][10]
An In-depth Technical Guide to the Enzymatic Synthesis of Homocysteine Thiolactone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract L-Homocysteine thiolactone is a reactive cyclic thioester implicated in the pathophysiology of hyperhomocysteinemia-related diseases and a valuable...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homocysteine thiolactone is a reactive cyclic thioester implicated in the pathophysiology of hyperhomocysteinemia-related diseases and a valuable building block in medicinal chemistry. Its synthesis via enzymatic routes offers high specificity and stereoselectivity, mirroring the biological formation pathway. This technical guide provides a comprehensive overview of the enzymatic synthesis of L-homocysteine thiolactone hydrochloride, focusing on the pivotal role of methionyl-tRNA synthetase (MetRS). Detailed experimental protocols for enzyme purification, the enzymatic reaction, and subsequent product purification and salt formation are presented. Additionally, this guide includes quantitative data and visualizations of the key pathways and workflows to support research and development in this area.
Introduction
Homocysteine, a non-proteinogenic sulfur-containing amino acid, is a critical intermediate in methionine metabolism.[1] Under normal physiological conditions, homocysteine is metabolized through remethylation to methionine or transsulfuration to cysteine.[1] However, an alternative metabolic fate for homocysteine is its conversion to the intramolecular thioester, L-homocysteine thiolactone.[2][3] This conversion is primarily an error-editing (proofreading) mechanism catalyzed by methionyl-tRNA synthetase (MetRS), which prevents the misincorporation of homocysteine into proteins in place of methionine.[2][4][5]
The accumulation of homocysteine thiolactone is associated with protein N-homocysteinylation, a post-translational modification that can lead to protein damage and has been linked to cardiovascular and neurological diseases.[2][3] Despite its potential toxicity, homocysteine thiolactone is also a versatile chemical intermediate for the synthesis of various compounds, including pharmaceuticals.[6] Enzymatic synthesis provides a biocompatible and stereospecific method for producing L-homocysteine thiolactone, which is often preferred over chemical synthesis for certain applications.
This guide details the enzymatic synthesis of L-homocysteine thiolactone and its subsequent conversion to the stable hydrochloride salt, providing researchers with the necessary protocols and data for its production and study.
The Enzymatic Pathway: An Overview
The primary enzyme responsible for the biological synthesis of homocysteine thiolactone is methionyl-tRNA synthetase (MetRS) .[2] This enzyme's main function is to acylate its cognate tRNA with methionine. However, due to the structural similarity between homocysteine and methionine, MetRS can mistakenly bind to homocysteine.[2] The enzyme's proofreading mechanism corrects this error by converting the misactivated homocysteine into the chemically stable homocysteine thiolactone, which is then released.[2][7]
The overall enzymatic reaction can be summarized as follows:
L-Homocysteine + ATP --(Methionyl-tRNA Synthetase)--> [MetRS•L-Homocysteinyl-AMP] + PPi --> L-Homocysteine Thiolactone + AMP + MetRS
The formation of homocysteine thiolactone is inversely proportional to the concentration of methionine, which competes with homocysteine for the active site of MetRS.[8]
Below is a diagram illustrating the metabolic context of homocysteine and the enzymatic synthesis of homocysteine thiolactone.
Homocysteine Thiolactone Hydrochloride in Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Homocysteine thiolactone (HTL) hydrochloride, a reactive cyclic thioester of homocysteine, is increasingly recognized as a significant contributor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homocysteine thiolactone (HTL) hydrochloride, a reactive cyclic thioester of homocysteine, is increasingly recognized as a significant contributor to cellular and systemic oxidative stress. Elevated levels of HTL are associated with a range of pathologies, including cardiovascular and neurodegenerative diseases. This technical guide provides an in-depth analysis of the mechanisms through which HTL induces oxidative stress, supported by quantitative data from various experimental models. It details key experimental protocols for assessing HTL-induced oxidative damage and outlines the major signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the pathological roles of HTL and exploring potential therapeutic interventions.
Introduction: The Chemical Biology of Homocysteine Thiolactone
Homocysteine, a sulfur-containing amino acid, is a metabolic byproduct of methionine metabolism. Under physiological conditions, homocysteine is remethylated to methionine or converted to cysteine. However, errors in this metabolic pathway can lead to the formation of homocysteine thiolactone (HTL).[1] This conversion is catalyzed by methionyl-tRNA synthetase, which mistakenly activates homocysteine instead of methionine.[1] HTL is significantly more reactive and cytotoxic than homocysteine itself.[1] Its primary mechanism of toxicity involves the N-homocysteinylation of protein lysine (B10760008) residues, leading to protein damage, aggregation, and the generation of reactive oxygen species (ROS).[1]
Quantitative Data on Homocysteine Thiolactone-Induced Oxidative Stress
The following tables summarize quantitative data from various studies on the effects of homocysteine thiolactone hydrochloride on markers of oxidative stress and antioxidant defense systems.
Table 1: In Vitro Effects of Homocysteine Thiolactone on Oxidative Stress Markers
Key Signaling Pathways in HTL-Induced Oxidative Stress
Homocysteine thiolactone instigates oxidative stress through the modulation of several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. HTL has been shown to modulate this pathway, leading to the upregulation of antioxidant genes.
Caption: HTL induces ROS, leading to Nrf2 activation and antioxidant gene expression.
Endoplasmic Reticulum (ER) Stress Pathway
HTL can induce the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and contributing to oxidative stress.
Caption: HTL induces ER stress through protein modification, leading to ROS and apoptosis.
Mitochondrial Dysfunction Pathway
Mitochondria are a primary source of cellular ROS. HTL can impair mitochondrial function, leading to increased oxidative stress.
Caption: HTL impairs mitochondrial function, increasing ROS production and cellular damage.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of homocysteine thiolactone hydrochloride on oxidative stress.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
Seed cells in a 24-well plate and allow them to adhere overnight.
Treat cells with the desired concentrations of HTL hydrochloride for the specified duration. Include a vehicle-treated control group.
Prepare a fresh DCFH-DA working solution (e.g., 10 µM in pre-warmed DMEM) immediately before use.
Remove the treatment medium and wash the cells once with DMEM.
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
Remove the DCFH-DA solution and wash the cells twice with PBS.
Add PBS to each well.
Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~535 nm) or a microplate reader.
Normalize the fluorescence intensity to the cell number or protein concentration.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.
Materials:
Tissue homogenate or cell lysate
Trichloroacetic acid (TCA) solution (e.g., 10%)
Thiobarbituric acid (TBA) solution (e.g., 0.67%)
MDA standard solution
Spectrophotometer
Procedure:
Add ice-cold TCA to the sample to precipitate proteins.
Incubate on ice for 15 minutes.
Centrifuge to pellet the precipitated protein.
Transfer the supernatant to a new tube.
Add an equal volume of TBA solution to the supernatant.
Incubate in a boiling water bath for 10-15 minutes.
Cool the samples to room temperature.
Measure the absorbance at 532 nm.
Calculate the MDA concentration using a standard curve prepared with the MDA standard.
Superoxide Dismutase (SOD) Activity Assay
This protocol outlines a common method for measuring SOD activity, which is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.
Substrate solution (e.g., containing xanthine and a tetrazolium salt like WST-1 or NBT)
Microplate reader
Procedure:
Prepare samples and standards in a 96-well plate.
Add the substrate solution to each well.
Initiate the reaction by adding xanthine oxidase solution to all wells except the blank.
Incubate the plate at 37°C for 20-30 minutes.
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
Calculate the SOD activity based on the percentage of inhibition of the reaction.
Western Blot Analysis of N-Homocysteinylated Proteins
This protocol describes the detection of proteins modified by HTL.[13][14][15]
Materials:
Cell or tissue lysate
SDS-PAGE gels
Transfer buffer
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibody against N-homocysteinyl-lysine
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Separate proteins from the lysate by SDS-PAGE.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane with TBST.
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane with TBST.
Add the chemiluminescent substrate and detect the signal using an imaging system.
Conclusion and Future Directions
Homocysteine thiolactone hydrochloride is a potent inducer of oxidative stress, acting through multiple interconnected pathways including protein N-homocysteinylation, ER stress, and mitochondrial dysfunction. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers investigating the pathological consequences of elevated HTL levels. Future research should focus on further elucidating the intricate molecular mechanisms of HTL-induced oxidative stress in various disease models and on the development of targeted therapeutic strategies to mitigate its detrimental effects. This includes the identification of specific protein targets of N-homocysteinylation and the exploration of novel antioxidant and anti-ER stress compounds. A deeper understanding of these processes will be crucial for the development of effective treatments for a range of debilitating diseases.
An In-depth Technical Guide to the Discovery and History of Homocysteine Thiolactone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract Homocysteine thiolactone hydrochloride, a cyclic thioester of the amino acid homocysteine, has emerged from a historical curiosity to a molecule of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homocysteine thiolactone hydrochloride, a cyclic thioester of the amino acid homocysteine, has emerged from a historical curiosity to a molecule of significant interest in the fields of biochemistry, medicine, and drug development. Initially identified as a product of an error-editing mechanism in protein synthesis, its reactivity and subsequent discovery in biological systems have linked it to a spectrum of pathological conditions, most notably cardiovascular and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to homocysteine thiolactone hydrochloride. It details the experimental protocols for its synthesis, isolation, and characterization, presents quantitative data in a structured format, and visualizes the critical biological pathways and experimental workflows.
Introduction: From a Metabolic Byproduct to a Key Pathological Player
The story of homocysteine thiolactone is intrinsically linked to the discovery of its precursor, homocysteine. In 1932, Vincent du Vigneaud, in his quest to understand sulfur-containing compounds, first identified homocysteine.[1] Decades later, Kilmer S. McCully proposed the "homocysteine theory of arteriosclerosis," positing that elevated levels of homocysteine were a causative factor in the development of vascular disease.[2][3] This theory laid the groundwork for investigating the metabolic fate of homocysteine and its potential toxic byproducts.
Homocysteine thiolactone was discovered to be a product of an elegant cellular proofreading mechanism. The enzyme methionyl-tRNA synthetase, responsible for attaching methionine to its corresponding transfer RNA (tRNA) for protein synthesis, can mistakenly recognize the structurally similar homocysteine.[4] To prevent the incorporation of this non-proteinogenic amino acid into proteins, the enzyme catalyzes an editing reaction that converts homocysteine into the cyclic and highly reactive homocysteine thiolactone.[2][5] This process, while protective against translational errors, releases a molecule with the potential for off-target reactions.
The primary pathological consequence of homocysteine thiolactone accumulation is the N-homocysteinylation of proteins. The thiolactone ring is susceptible to nucleophilic attack by the ε-amino group of lysine (B10760008) residues in proteins, forming a stable isopeptide bond.[5][6] This post-translational modification can alter the structure and function of proteins, leading to cellular damage, autoimmune responses, and the pathologies associated with hyperhomocysteinemia.[2][7]
Data Presentation
Physicochemical Properties of Homocysteine Thiolactone Hydrochloride
Methionine Metabolism and Homocysteine Thiolactone Formation
The following diagram illustrates the central role of homocysteine in the methionine cycle and the formation of homocysteine thiolactone via the error-editing activity of methionyl-tRNA synthetase.
Caption: Methionine cycle and Hcy thiolactone formation.
Pathophysiological Consequences of N-Homocysteinylation
This diagram outlines the logical progression from the formation of homocysteine thiolactone to cellular and organismal pathology.
Caption: Pathological cascade of N-homocysteinylation.
Experimental Protocols
Chemical Synthesis of DL-Homocysteine Thiolactone Hydrochloride
This protocol is adapted from established chemical synthesis methods.[2]
Pre-cool the 3-liter cryogenic autoclave to -40°C using a dry ice-acetonitrile bath.
Add 100 g of DL-methionine to the pre-cooled autoclave.
Slowly add dry liquid ammonia to the autoclave until the DL-methionine is completely dissolved.
While maintaining the temperature between -35°C and -40°C, add 60 g of chopped sodium metal in batches. Monitor the reaction progress by liquid chromatography.
Upon completion of the reaction, quench the reaction by adding ammonium chloride.
Allow the reaction mixture to warm to room temperature, allowing the ammonia to evaporate completely.
The resulting solid mixture contains DL-homocysteine sodium salt, sodium chloride, and ammonium chloride.
Dissolve the solid in water and pass the solution through a cation exchange resin to remove sodium ions.
Adjust the pH of the eluate to 1 with concentrated hydrochloric acid.
The product, DL-homocysteine thiolactone hydrochloride, will precipitate. Isolate the solid by filtration, wash with a small amount of cold water, and dry under vacuum.
Quantification of Homocysteine Thiolactone in Human Plasma by HPLC
This protocol is based on established HPLC methods for the analysis of homocysteine thiolactone in biological fluids.[12][17][18]
Materials:
Human plasma collected in EDTA tubes
Homocysteine thiolactone hydrochloride standard
Perchloric acid
Chloroform
Methanol
HPLC system with a UV or fluorescence detector
C18 reverse-phase HPLC column
Procedure:
Sample Preparation:
To 1 ml of plasma, add 100 µl of 1 M perchloric acid to precipitate proteins.
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube.
Extract the supernatant with an equal volume of chloroform:methanol (2:1, v/v).
Vortex and centrifuge to separate the phases.
Carefully collect the aqueous (upper) phase containing homocysteine thiolactone.
Dry the aqueous phase under a stream of nitrogen.
HPLC Analysis:
Reconstitute the dried extract in the mobile phase.
Inject an appropriate volume onto the C18 column.
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in an acidic aqueous buffer).
Detect homocysteine thiolactone by UV absorbance at 237 nm or by fluorescence detection after post-column derivatization with a fluorogenic reagent like o-phthaldialdehyde.
Quantification:
Prepare a standard curve using known concentrations of homocysteine thiolactone hydrochloride.
Quantify the amount of homocysteine thiolactone in the plasma sample by comparing its peak area to the standard curve.
In Vitro N-Homocysteinylation of a Protein (e.g., Albumin)
This protocol describes a general method for the in vitro modification of a protein with homocysteine thiolactone.[19][20]
Dissolve the purified protein in PBS to a final concentration of 1-10 mg/ml.
Prepare a stock solution of homocysteine thiolactone hydrochloride in PBS.
Add the homocysteine thiolactone solution to the protein solution to achieve the desired final molar excess of thiolactone to protein (e.g., 10- to 100-fold molar excess).
Incubate the reaction mixture at 37°C for a specified period (e.g., 2 to 24 hours), with gentle agitation.
Terminate the reaction by removing the unreacted homocysteine thiolactone. This can be achieved by extensive dialysis against PBS at 4°C or by using a desalting column.
The resulting N-homocysteinylated protein can be analyzed by various methods, including mass spectrometry to identify the modified lysine residues.
Experimental Workflows
Workflow for the Synthesis and Purification of Homocysteine Thiolactone Hydrochloride
Caption: Synthesis of Hcy thiolactone hydrochloride.
Workflow for the Quantification of N-Homocysteinylated Proteins by Mass Spectrometry
Caption: Mass spectrometry workflow for N-Hcy protein analysis.
Conclusion
Homocysteine thiolactone hydrochloride has transitioned from a mere chemical curiosity to a molecule of profound biological and clinical relevance. Its discovery as a product of a crucial proofreading step in protein synthesis highlights the intricate mechanisms that maintain cellular fidelity. However, the inherent reactivity of this thioester underscores a potential vulnerability, where its accumulation can lead to widespread protein damage through N-homocysteinylation, contributing to the pathogenesis of numerous diseases. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals. A thorough understanding of the chemistry, metabolism, and analytical methodologies for homocysteine thiolactone is paramount for elucidating its precise role in disease and for the development of novel therapeutic strategies aimed at mitigating its detrimental effects. Future research will likely focus on the development of specific inhibitors of its formation, enhancers of its detoxification, and the detailed characterization of the N-homocysteinylated proteome in various disease states.
The Vicious Cycle: An In-depth Technical Guide on the Link Between Homocysteine Thiolactone Hydrochloride and Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals Executive Summary Elevated levels of homocysteine constitute an independent risk factor for cardiovascular disease. A highly reactive metabolite, homocystei...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elevated levels of homocysteine constitute an independent risk factor for cardiovascular disease. A highly reactive metabolite, homocysteine thiolactone (HTL), has emerged as a key player in the pathological consequences of hyperhomocysteinemia. This technical guide provides a comprehensive overview of the multifaceted relationship between homocysteine thiolactone hydrochloride and cardiovascular disease. It delves into the molecular mechanisms of HTL-induced cellular damage, presents quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are focused on cardiovascular pathologies.
Introduction: The Genesis of a Cardiovascular Threat
Homocysteine, a sulfur-containing amino acid, is a metabolic byproduct of methionine metabolism. Under normal physiological conditions, it is remethylated to methionine or transsulfurated to cysteine. However, genetic defects or nutritional deficiencies, particularly of B vitamins (B6, B12, and folate), can lead to elevated homocysteine levels, a condition known as hyperhomocysteinemia.
A critical aspect of homocysteine's pathogenicity lies in its conversion to the cyclic thioester, homocysteine thiolactone (HTL). This conversion is an error-editing reaction catalyzed by methionyl-tRNA synthetase. HTL is significantly more reactive than homocysteine itself and readily acylates protein lysine (B10760008) residues, a process termed N-homocysteinylation. This post-translational modification can alter protein structure and function, initiating a cascade of events that contribute to cardiovascular pathology.
Molecular Mechanisms of Homocysteine Thiolactone-Induced Cardiovascular Damage
The detrimental effects of homocysteine thiolactone on the cardiovascular system are multifactorial, encompassing protein modification, endothelial dysfunction, oxidative and endoplasmic reticulum stress, and a prothrombotic state.
Protein N-homocysteinylation: A Molecular Hijacking
The primary mechanism of HTL-induced damage is the N-homocysteinylation of proteins. The free amino group of lysine residues attacks the carbonyl carbon of the thiolactone ring, forming a stable amide bond. This modification can:
Alter Protein Structure and Function: N-homocysteinylation can disrupt the native conformation of proteins, leading to loss of function, aggregation, or altered enzymatic activity.
Induce an Autoimmune Response: N-homocysteinylated proteins can be recognized as foreign by the immune system, triggering an autoimmune response and chronic inflammation within the vasculature.
Promote Atherogenesis: Modification of key proteins involved in lipid metabolism and vascular homeostasis contributes to the development of atherosclerotic plaques.
Endothelial Dysfunction: The Initial Insult
The vascular endothelium is a primary target of HTL. Endothelial dysfunction, an early event in atherosclerosis, is characterized by a reduction in the bioavailability of nitric oxide (NO), a critical vasodilator and anti-inflammatory molecule. HTL contributes to endothelial dysfunction through several mechanisms:
Reduced NO Bioavailability: HTL can decrease the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production.
Increased Oxidative Stress: HTL promotes the generation of reactive oxygen species (ROS), which can scavenge NO and further impair endothelial function.
Inflammation: HTL can activate pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, leading to the expression of adhesion molecules and the recruitment of inflammatory cells to the vessel wall.
Oxidative and Endoplasmic Reticulum (ER) Stress: A Destructive Partnership
HTL is a potent inducer of both oxidative and endoplasmic reticulum (ER) stress.
Oxidative Stress: HTL increases the production of ROS, such as superoxide (B77818) anions, by activating enzymes like NADPH oxidase. This surge in ROS overwhelms the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.
ER Stress: The accumulation of misfolded or N-homocysteinylated proteins in the ER triggers the unfolded protein response (UPR). Chronic UPR activation can lead to apoptosis (programmed cell death) of endothelial and vascular smooth muscle cells. ER stress is also linked to increased ROS production and inflammation, creating a vicious cycle of cellular damage.
Prothrombotic State: Tipping the Balance Towards Clotting
HTL contributes to a prothrombotic state by altering the properties of key coagulation factors. N-homocysteinylation of fibrinogen, a crucial protein in the coagulation cascade, results in the formation of fibrin (B1330869) clots that are more resistant to degradation by plasmin (fibrinolysis). This increased clot stability elevates the risk of thrombotic events such as heart attack and stroke.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of homocysteine thiolactone on cardiovascular-related parameters.
Table 1: In Vitro Effects of Homocysteine Thiolactone on Endothelial Cells
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of homocysteine thiolactone and cardiovascular disease.
Experimental Workflow for Langendorff Isolated Heart Perfusion.
Experimental Protocols
This section provides an overview of key experimental protocols used to investigate the effects of homocysteine thiolactone.
Cell Culture and Treatment
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model.
Culture Conditions: Cells are typically cultured in endothelial growth medium supplemented with fetal bovine serum and growth factors at 37°C in a humidified atmosphere with 5% CO2.
HTL Treatment: Homocysteine thiolactone hydrochloride is dissolved in a suitable solvent (e.g., cell culture medium or PBS) and added to the cell culture medium at the desired concentrations (e.g., 50 µM to 1 mM) for various time points (e.g., 1 to 24 hours).
Incubate cells with DCFH-DA (e.g., 10 µM) for 30-60 minutes at 37°C in the dark.
Wash cells to remove excess probe.
Measure fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).
Assessment of Endothelial-Dependent Relaxation
Model: Isolated aortic rings from rats.
Procedure:
Aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
Rings are pre-contracted with a vasoconstrictor (e.g., phenylephrine).
Cumulative concentration-response curves to a vasodilator (e.g., acetylcholine) are generated in the presence and absence of HTL.
The relaxation response is measured as a percentage of the pre-contraction.
Western Blotting for ER Stress Markers
Target Proteins: GRP78 (BiP) is a key indicator of ER stress.
Procedure:
Lyse HTL-treated and control cells in RIPA buffer.
Determine protein concentration using a BCA assay.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA.
Incubate with a primary antibody against GRP78.
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect chemiluminescence and quantify band intensity.
Fibrin Clot Lysis Assay
Principle: A turbidimetric assay to measure the time required for a fibrin clot to lyse.
Procedure:
Citrated plasma is mixed with tissue plasminogen activator (tPA).
Clotting is initiated by the addition of thrombin and calcium.
The change in optical density (turbidity) is monitored over time in a microplate reader.
Clot lysis time (CLT) is calculated as the time from the midpoint of clot formation to the midpoint of clot lysis.
Conclusion and Future Directions
Homocysteine thiolactone hydrochloride is a key pathogenic metabolite in hyperhomocysteinemia, contributing significantly to cardiovascular disease through a variety of mechanisms, including protein N-homocysteinylation, endothelial dysfunction, oxidative and ER stress, and the promotion of a prothrombotic state. The quantitative data and experimental protocols presented in this guide provide a foundation for further research in this critical area.
Future research should focus on:
Identifying specific protein targets of N-homocysteinylation and elucidating how their modification contributes to cardiovascular pathology.
Developing targeted therapies that can either inhibit the formation of HTL or mitigate its downstream effects.
Investigating the interplay between genetic predisposition and environmental factors in determining individual susceptibility to HTL-induced cardiovascular damage.
A deeper understanding of the role of homocysteine thiolactone will be instrumental in developing novel diagnostic and therapeutic strategies to combat cardiovascular disease.
A Technical Guide on the Cellular Toxicology of Homocysteine Thiolactone Hydrochloride
Audience: Researchers, scientists, and drug development professionals. Introduction Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical intermediate in one-carbon metabolism.[1] Elevated levels...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical intermediate in one-carbon metabolism.[1] Elevated levels of Hcy in the blood, a condition known as hyperhomocysteinemia (HHcy), are an established independent risk factor for a range of human pathologies, including cardiovascular disease, atherosclerosis, and neurodegenerative disorders.[2][3] While Hcy itself contributes to this pathology, its metabolic derivative, Homocysteine Thiolactone (HTL), is a significantly more reactive and toxic molecule.[2]
HTL is a cyclic thioester formed as a result of an error-editing mechanism by methionyl-tRNA synthetase, which mistakenly activates Hcy instead of methionine.[2][4] This reactive nature allows HTL to covalently modify proteins, initiating a cascade of cellular damage. This technical guide provides an in-depth overview of the core mechanisms of HTL-induced cellular toxicity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Core Mechanisms of Cellular Toxicity
The pathological effects of Homocysteine thiolactone hydrochloride (the hydrochloride salt of HTL) at the cellular level are multifactorial, primarily driven by its ability to modify proteins and induce cellular stress.
Protein N-homocysteinylation
The principal mechanism of HTL toxicity is its reaction with the ε-amino groups of protein lysine (B10760008) residues, a post-translational modification termed N-homocysteinylation.[1][2] This process introduces a free thiol group into the modified protein, which can alter its structure, function, and redox status.[2][5]
Consequences of N-homocysteinylation include:
Enzyme Inactivation: Modification of lysine residues at or near active sites can lead to a loss of enzymatic function.[3]
Protein Aggregation: Altered protein conformation can expose hydrophobic regions, leading to the formation of cytotoxic protein aggregates and amyloids, which are implicated in neurodegenerative diseases.[3]
Induction of Autoimmunity: N-homocysteinylated proteins can be recognized as foreign by the immune system, triggering autoimmune responses.[2]
Caption: Chemical modification of a protein's lysine residue by Homocysteine Thiolactone.
Induction of Oxidative and Nitrosative Stress
HTL is a potent inducer of both oxidative and nitrosative stress.[2][6] Treatment of various cell types with HTL leads to a significant increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), and reactive nitrogen species (RNS).[7][8][9] This redox imbalance results from mechanisms including the uncoupling of endothelial nitric oxide synthase (eNOS) and the activation of NADPH oxidase.[6] The resulting oxidative stress damages cellular components, including lipids (peroxidation), proteins, and DNA, contributing to cellular dysfunction and apoptosis.[10]
Caption: Pathway of HTL-induced oxidative stress and subsequent cellular damage.
Endoplasmic Reticulum (ER) Stress
The accumulation of N-homocysteinylated proteins can disrupt the protein-folding environment of the endoplasmic reticulum, leading to ER stress.[6][11] This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. A key indicator of ER stress is the upregulation of the chaperone protein GRP78 (Glucose-regulated protein 78).[6] If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, triggering cell death and inflammation.[6][12]
Caption: Logical flow from HTL exposure to ER stress, UPR activation, and cell fate.
Apoptosis and Cell Death
HTL induces apoptotic cell death in a variety of cell types, including endothelial cells, human promyeloid HL-60 cells, and trophoblasts.[7][13][14] This programmed cell death is characterized by features such as phosphatidylserine (B164497) exposure, DNA fragmentation, and activation of specific signaling pathways.[7][13]
The apoptotic response to HTL can be both:
Caspase-Dependent: In HL-60 cells, HTL treatment increases intracellular H₂O₂, which in turn activates caspase-3, a key executioner caspase in the apoptotic cascade.[7]
Caspase-Independent: In vascular endothelial cells, HTL has been shown to induce apoptosis in a manner that is independent of the caspase pathway, suggesting the involvement of alternative cell death mechanisms.[13]
Apoptosis is also mediated by changes in the expression of Bcl-2 family proteins, with HTL increasing the expression of pro-apoptotic proteins like p53 and Bak.[14]
Caption: Signaling pathways leading to HTL-induced apoptosis.
Quantitative Analysis of Cytotoxicity
The toxic effects of HTL are concentration- and time-dependent. The following table summarizes quantitative data from various cellular studies.
This section provides methodologies for key experiments used to assess the cellular toxicity of HTL.
Cell Culture and HTL Treatment
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a common model.[1][8]
Culture Medium: Cells are typically cultured in specialized media such as EGM2, often supplemented with fetal bovine serum (FBS), to 80-90% confluency.[1]
Treatment: A stock solution of D,L-Homocysteine thiolactone hydrochloride (Sigma-Aldrich) is prepared. Cells are treated for a specified duration (e.g., 24 hours) with various concentrations (e.g., 0-1000 µM) in their culture medium.[1] Appropriate vehicle controls are run in parallel.
Assessment of Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Protocol:
Plate cells in a 96-well plate and treat with HTL as described.
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate cell viability as a percentage relative to the untreated control cells.[8]
Caption: Standard experimental workflow for the MTT cell viability assay.
Detection of Apoptosis (Annexin V Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. A vital dye like Propidium Iodide (PI) is co-used to identify cells with compromised membranes (late apoptotic/necrotic).
Protocol:
Culture and treat cells with HTL.
Harvest cells and wash with cold PBS.
Resuspend cells in Annexin V binding buffer.
Add fluorochrome-conjugated Annexin V and PI.
Incubate for 15 minutes at room temperature in the dark.
Load the cells with DCFH-DA probe (e.g., 10 µM) and incubate for 30 minutes at 37°C.[6][9]
Wash cells to remove excess probe.
Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope. The increase in fluorescence corresponds to the level of intracellular ROS.[6]
Western Blotting for Protein Expression
This technique is used to detect and quantify changes in the expression levels of specific proteins (e.g., GRP78, caspases, p53).
Protocol:
Protein Extraction: Lyse HTL-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using an assay like the BCA assay.
SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., anti-GRP78). Follow with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.
Imaging: Capture the signal on X-ray film or with a digital imager. Quantify band intensity relative to a loading control (e.g., β-actin).[6][14]
Caption: A generalized workflow for the detection of proteins via Western Blot.
Conclusion
Homocysteine thiolactone hydrochloride is a highly reactive metabolite that exerts significant cytotoxic effects through a combination of protein N-homocysteinylation, the induction of severe oxidative and ER stress, and the activation of apoptotic cell death pathways. Its particular impact on endothelial cells provides a direct molecular link between hyperhomocysteinemia and the pathogenesis of vascular diseases. The experimental protocols and pathways detailed in this guide provide a framework for researchers and drug development professionals to investigate the toxicological profile of HTL and to screen for therapeutic agents, such as antioxidants and ER stress inhibitors, that may mitigate its cellular damage.[6][7]
Synthesis of DL-Homocysteine Thiolactone Hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract DL-Homocysteine thiolactone hydrochloride is a crucial intermediate in the synthesis of various pharmaceuticals, including mucolytic agents like er...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Homocysteine thiolactone hydrochloride is a crucial intermediate in the synthesis of various pharmaceuticals, including mucolytic agents like erdosteine (B22857) and citiolone.[1] It also serves as a valuable building block in biochemical research for studying metabolic pathways and protein modifications.[1] This document provides a detailed protocol for the chemical synthesis of DL-Homocysteine thiolactone hydrochloride from DL-methionine. The protocol is based on the reduction of DL-methionine using sodium in liquid ammonia (B1221849), a well-established method for this conversion.[2][3] This application note includes a comprehensive experimental protocol, a summary of quantitative data from various synthetic approaches, and visual diagrams to illustrate the synthesis workflow and a relevant biological pathway.
Introduction
Homocysteine is a non-proteinogenic amino acid that, in its cyclic thiolactone form, becomes a reactive molecule capable of acylating protein lysine (B10760008) residues. This process, known as N-homocysteinylation, can lead to protein damage and has been associated with various pathological conditions, including cardiovascular and neurological diseases.[4] The hydrochloride salt of DL-Homocysteine thiolactone is a stable, crystalline solid, making it an ideal precursor for further chemical modifications and pharmaceutical synthesis.[1] The synthesis of this compound is therefore of significant interest to the drug development and biomedical research communities.
Data Presentation
The following table summarizes quantitative data from different reported synthesis methods for DL-Homocysteine thiolactone hydrochloride, providing a comparative overview of starting materials, yields, and product purity.
Dry ice-acetonitrile or dry ice-isopropanol cooling bath
Three-necked round-bottom flask equipped with a mechanical stirrer, a cold finger condenser, and a gas inlet
Low-temperature thermometer
Rotary evaporator
Standard laboratory glassware
Personal protective equipment (safety glasses, lab coat, cryo-gloves)
Procedure:
Reaction Setup: In a fume hood, equip a 3-liter, three-necked flask with a mechanical stirrer, a gas inlet tube, and a dry ice condenser. Cool the flask to -40°C using a dry ice-acetonitrile bath.
Dissolution of DL-Methionine: Add 100 g of DL-methionine to the pre-cooled flask.[2] Through the gas inlet, slowly condense dry ammonia gas into the flask until the DL-methionine is completely dissolved. Maintain the temperature between -35°C and -40°C.
Reduction with Sodium: Carefully add 60 g of freshly cut sodium metal in small portions to the stirring solution.[2] The reaction is exothermic, so add the sodium slowly to maintain the temperature below -35°C. The reaction progress can be monitored by liquid chromatography.
Quenching the Reaction: Once the reaction is complete (as determined by monitoring), stop the stirrer and allow any unreacted sodium to settle. Carefully decant the clear supernatant into a separate flask. Quench the reaction by slowly adding solid ammonium chloride until the blue color of the dissolved sodium disappears.
Removal of Ammonia: Remove the cooling bath and allow the reaction mixture to warm to room temperature in the fume hood. This will allow the ammonia to evaporate. The remaining solid will be a mixture of DL-homocysteine sodium salt, sodium chloride, and excess ammonium chloride.[2]
Ion Exchange: Dissolve the solid residue in deionized water and pass the solution through a column packed with a cation exchange resin to remove sodium ions.
Cyclization and Precipitation: Collect the eluate from the ion exchange column. Adjust the pH of the eluate to 1 with concentrated hydrochloric acid.[2] This acidic condition promotes the cyclization of homocysteine to its thiolactone form.
Isolation and Drying: Concentrate the acidic solution under reduced pressure using a rotary evaporator to obtain the crude DL-Homocysteine thiolactone hydrochloride. The product can be further purified by recrystallization from water.[2] Dry the purified crystals under vacuum to yield the final product. An expected yield is approximately 81 g (79%).[2]
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of DL-Homocysteine thiolactone hydrochloride.
Signaling Pathway: Protein N-Homocysteinylation
Caption: Pathway of protein N-homocysteinylation by homocysteine thiolactone.
Application Notes and Protocols for Using Homocysteine Thiolactone Hydrochloride in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals. Introduction Homocysteine thiolactone (HTL) is a reactive cyclic thioester metabolite of the amino acid homocysteine.[1] It is formed in prokaryotic...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homocysteine thiolactone (HTL) is a reactive cyclic thioester metabolite of the amino acid homocysteine.[1] It is formed in prokaryotic and eukaryotic cells through an error-editing mechanism of methionyl-tRNA synthetase, which prevents the misincorporation of homocysteine into proteins.[1][2][3] However, elevated levels of homocysteine, a condition known as hyperhomocysteinemia, can lead to increased production of HTL.[4]
HTL is cytotoxic and has been implicated in the pathology of various diseases, including cardiovascular and neurodegenerative disorders.[1][5] Its primary mechanism of toxicity involves the post-translational modification of proteins through N-homocysteinylation, where HTL acylates the ε-amino groups of lysine (B10760008) residues.[2][4] This modification can alter protein structure and function, leading to cellular damage.[5][6] Key cellular consequences of HTL exposure include the induction of oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis.[7][8][9][10] These application notes provide detailed protocols for studying the effects of Homocysteine thiolactone hydrochloride in in vitro cell culture models.
Mechanism of Action Overview
Homocysteine thiolactone exerts its effects through several interconnected pathways:
Protein N-homocysteinylation: HTL reacts with protein lysine residues, leading to the formation of Nε-homocysteinyl-lysine adducts. This irreversible modification can impair protein function and trigger autoimmune responses.[1]
Oxidative Stress: HTL treatment has been shown to increase the production of intracellular reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), leading to oxidative damage.[7][9][11]
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded or damaged proteins due to N-homocysteinylation can trigger the unfolded protein response (UPR) and ER stress, indicated by the upregulation of chaperone proteins like GRP78.[7][8]
Apoptosis: HTL can induce programmed cell death in various cell types through both caspase-dependent and caspase-independent pathways.[9][12][13]
Data Presentation: Effects of Homocysteine Thiolactone Hydrochloride
The following tables summarize quantitative data from studies investigating the effects of HTL on various cell lines.
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
Sterile microcentrifuge tubes
0.22 µm syringe filter
Procedure:
Calculate the amount of HTL powder needed to prepare a 100 mM stock solution. The molecular weight of DL-Homocysteine thiolactone hydrochloride is 153.63 g/mol .[17]
Calculation: To make 1 mL of a 100 mM stock, weigh out 15.36 mg of HTL powder.
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile water or PBS to the weighed powder to achieve the desired concentration.
Vortex thoroughly until the powder is completely dissolved.
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
General Protocol for Cell Treatment
Materials:
Cultured cells in appropriate multi-well plates, flasks, or dishes
Complete cell culture medium
Prepared HTL stock solution
Vehicle control (sterile water or PBS, the same solvent used for the stock solution)
Procedure:
Seed cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
Allow cells to adhere and grow overnight or for the desired period.
On the day of the experiment, prepare the final concentrations of HTL by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Also, prepare a vehicle control medium.
Remove the old medium from the cells.
Add the medium containing the desired final concentrations of HTL (or vehicle control) to the respective wells.
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
After incubation, proceed with the desired downstream analysis (e.g., viability assay, protein extraction, RNA isolation).
Cell Viability Assessment (MTT Assay)
This protocol assesses cell viability based on the metabolic activity of mitochondrial reductase enzymes.
Materials:
HTL-treated cells in a 96-well plate
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Following the treatment period with HTL as described in Protocol 4.2, add 10 µL of MTT solution to each well of the 96-well plate.
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
Carefully remove the medium from each well.
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assessment (Caspase-3 Activity Assay)
This colorimetric assay measures the activity of Caspase-3, a key executioner caspase in apoptosis.[9][18][19]
Materials:
HTL-treated cells
Cell lysis buffer (provided in commercial kits)[19]
Protein quantification assay (e.g., BCA or Bradford)
Wash the cells twice with warm PBS or serum-free medium.
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
Wash the cells twice with PBS to remove the excess probe.
Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm) or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Application Notes and Protocols for In Vivo Animal Studies with Homocysteine Thiolactone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction Homocysteine thiolactone hydrochloride, a reactive cyclic thioester of homocysteine, is a critical tool for inducing hyperhomocysteinemia in in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine thiolactone hydrochloride, a reactive cyclic thioester of homocysteine, is a critical tool for inducing hyperhomocysteinemia in in vivo animal models. Elevated levels of homocysteine are an independent risk factor for a multitude of pathologies, including cardiovascular and neurodegenerative diseases. The administration of homocysteine thiolactone hydrochloride to laboratory animals allows for the investigation of the pathophysiological roles of hyperhomocysteinemia and the evaluation of potential therapeutic interventions. These application notes provide detailed protocols for the preparation and administration of homocysteine thiolactone hydrochloride in rodents, summarize key quantitative data from in vivo studies, and illustrate the associated signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from studies utilizing homocysteine thiolactone hydrochloride to induce hyperhomocysteinemia in animal models.
Table 1: Effects of Homocysteine Thiolactone Hydrochloride on Plasma Homocysteine Levels in Rats
Protocol 1: Induction of Hyperhomocysteinemia in Rats via Oral Gavage
This protocol is adapted from studies inducing hyperhomocysteinemia to investigate its effects on cholesterol metabolism and cardiac function.[1][5][6]
Materials:
DL-Homocysteine thiolactone hydrochloride
Distilled water or appropriate vehicle
Gavage needles (16-18 gauge for rats)
Syringes
Animal scale
Procedure:
Animal Acclimatization: House male Wistar rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.
Preparation of Dosing Solution:
Calculate the required amount of homocysteine thiolactone hydrochloride based on the animal's body weight and the desired dose (e.g., 100 mg/kg).
Dissolve the compound in distilled water. Ensure complete dissolution. Prepare fresh daily.
Animal Handling and Restraint:
Weigh the rat to determine the precise volume of the dosing solution to be administered.
Gently restrain the rat. One common method is to hold the animal near the thoracic region while supporting its lower body.
Gavage Administration:
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth.
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.
Slowly administer the calculated volume of the homocysteine thiolactone hydrochloride solution.
Carefully withdraw the gavage needle.
Monitoring:
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or changes in behavior.
Continue daily administration for the duration of the study (e.g., 14 days or 8 weeks).
Protocol 2: Induction of Acute Neurotoxicity in Mice via Intraperitoneal (IP) Injection
This protocol is based on studies investigating the neurotoxic effects of homocysteine thiolactone.[7]
Materials:
L-Homocysteine thiolactone hydrochloride
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
25-27 gauge needles
1 mL syringes
Animal scale
Procedure:
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
Preparation of Dosing Solution:
Dissolve L-homocysteine thiolactone hydrochloride in sterile saline or PBS to the desired concentration. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[8]
Filter-sterilize the solution using a 0.22 µm syringe filter.
Animal Handling and Restraint:
Weigh the mouse to calculate the injection volume.
Restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head.
Intraperitoneal Injection:
Position the mouse so that its head is tilted slightly downwards.
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
Insert the needle at a 15-20 degree angle.
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
Slowly inject the solution.
Withdraw the needle and return the mouse to its cage.
Monitoring:
Observe the animals closely for the onset of seizures and record the latency and frequency.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Homocysteine Thiolactone-Induced Cellular Damage
Homocysteine thiolactone exerts its toxic effects primarily through the N-homocysteinylation of proteins, leading to protein damage, aggregation, and the induction of oxidative stress. This can disrupt various cellular signaling pathways.
Caption: Mechanism of homocysteine thiolactone-induced cytotoxicity.
Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo study using homocysteine thiolactone hydrochloride involves several key stages, from initial planning to final data analysis.
Caption: A standard experimental workflow for in vivo studies.
Application Note: HPLC Analysis of Homocysteine Thiolactone Hydrochloride in Biological Samples
Abstract Homocysteine thiolactone (HTL) is a reactive cyclic thioester of homocysteine implicated in protein modification and associated with various cardiovascular diseases.[1] Accurate quantification of HTL in biologic...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
Homocysteine thiolactone (HTL) is a reactive cyclic thioester of homocysteine implicated in protein modification and associated with various cardiovascular diseases.[1] Accurate quantification of HTL in biological matrices such as plasma and urine is crucial for clinical diagnostics and research. This application note details validated High-Performance Liquid Chromatography (HPLC) methods for the determination of homocysteine thiolactone hydrochloride in biological samples. Protocols for sample preparation, pre-column and post-column derivatization, and chromatographic conditions for both UV and fluorescence detection are provided.
Introduction
Homocysteine thiolactone is an intramolecular thioester of homocysteine formed by methionyl-tRNA synthetase.[2] Its ability to react with protein lysine (B10760008) residues leads to the formation of N-homocysteinylated proteins, which can impair protein function and contribute to atherothrombosis.[3] Consequently, the development of sensitive and reliable analytical methods for HTL quantification in biological fluids is of significant interest. This document outlines two robust HPLC-based methods for the analysis of homocysteine thiolactone hydrochloride.
Method 1: HPLC with UV Detection and Pre-Column Derivatization
This method is suitable for the quantification of HTL in human urine. It involves a liquid-liquid extraction followed by derivatization with 1-benzyl-2-chloropyridinium (B76325) bromide (BCPB) to form a UV-absorbing derivative.[1][4]
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
To 1 mL of urine, add an appropriate volume of internal standard.
Perform a liquid-liquid extraction with chloroform.[1][4]
Separate the organic layer and re-extract the HTL into an acidic aqueous solution (e.g., hydrochloric acid).[1][4]
Evaporate the aqueous extract to dryness under a stream of nitrogen.[4]
2. Pre-Column Derivatization
Reconstitute the dried residue with a solution containing 1-benzyl-2-chloropyridinium bromide (BCPB) and perchloric acid.[4]
Incubate the mixture to allow for the derivatization reaction to complete, forming the stable 2-S-pyridinium derivative.[1][4]
3. HPLC-UV Analysis
Inject the derivatized sample into the HPLC system.
Column: Zorbax SB-C18 (150 x 4.6 mm, 5 µm) or equivalent.[4][5]
Mobile Phase: Gradient elution with 0.1% acetic acid in water and acetonitrile.[1][4]
Caption: HPLC-UV with Pre-Column Derivatization Workflow.
Method 2: HPLC with Fluorescence Detection and Post-Column Derivatization
This method is highly sensitive and suitable for the simultaneous determination of homocysteine and homocysteine thiolactone in biological samples like cell cultures.[6] It utilizes on-line hydrolysis of HTL to homocysteine, followed by post-column derivatization with o-phthalaldehyde (B127526) (OPA).[7][8]
Experimental Protocol
1. Sample Preparation (Ultrafiltration)
For cellular samples, lyse the cells and centrifuge to remove debris.
Separate HTL from macromolecules in the supernatant or plasma/serum sample by ultrafiltration.[2][9]
Homocysteine thiolactone is known to cause N-homocysteinylation of proteins, a post-translational modification that can alter protein structure and function, contributing to cellular stress and pathology.
Caption: Formation and Pathological Role of Homocysteine Thiolactone.
Conclusion
The described HPLC methods provide sensitive and reliable means for the quantification of homocysteine thiolactone hydrochloride in various biological samples. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. The HPLC-UV method with pre-column derivatization is a robust technique for urine analysis, while the HPLC-fluorescence method with post-column derivatization offers high sensitivity for cell culture and other biological matrices. These protocols and the accompanying data will be valuable for researchers, scientists, and drug development professionals investigating the role of homocysteine thiolactone in health and disease.
Application Notes and Protocols: Preparation of Homocysteine Thiolactone Hydrochloride Solutions for Experimental Use
Audience: Researchers, scientists, and drug development professionals. Abstract: Homocysteine thiolactone hydrochloride (HCTL) is a reactive cyclic thioester of the amino acid homocysteine.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: Homocysteine thiolactone hydrochloride (HCTL) is a reactive cyclic thioester of the amino acid homocysteine. It is widely used in biomedical research to model conditions associated with hyperhomocysteinemia, a risk factor for various pathologies including cardiovascular and neurodegenerative diseases. HCTL can induce protein N-homocysteinylation, leading to protein damage, oxidative stress, and inflammatory responses.[1][2] Accurate and consistent preparation of HCTL solutions is critical for obtaining reproducible experimental results. This document provides detailed protocols for the preparation, handling, and storage of HCTL solutions for both in vitro and in vivo applications.
Chemical and Physical Properties
Homocysteine thiolactone hydrochloride is a white to pale yellow crystalline powder.[3][4] Its key properties are summarized below.
HCTL is considered a hazardous substance and should be handled with appropriate care in a laboratory setting.[8][9]
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][9][10]
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.[8] Avoid contact with eyes, skin, and clothing.[8] Wash hands thoroughly after handling.[7]
First Aid:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[8]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[7][8]
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[8]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Solubility Data
HCTL exhibits varying solubility in different solvents, which is a key consideration when preparing stock solutions for specific experimental needs.[3][5][11]
Transfer the powder to a sterile 1.5 mL or 2 mL microcentrifuge tube.
Add a portion of the sterile water (e.g., 0.5 mL) to the tube.
Vortex thoroughly until the solid is completely dissolved.
Add sterile water to reach the final desired volume (1 mL).
(Optional) Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
Use immediately. Aqueous solutions are not recommended for long-term storage.[11]
Protocol 2: Preparation of a Stock Solution in DMSO (e.g., 100 mM)
DMSO is a common solvent for preparing stock solutions for cell culture experiments due to its ability to be stored frozen and its miscibility with aqueous media.
Homocysteine Thiolactone Hydrochloride: An Intermediate in the Synthesis of Mucolytic and Hepatoprotective Drugs
Application Note and Protocols for Researchers in Drug Development Introduction DL-Homocysteine thiolactone hydrochloride (HCTL-HCl) is a reactive cyclic thioester of the amino acid homocysteine.[1][2] Its inherent react...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note and Protocols for Researchers in Drug Development
Introduction
DL-Homocysteine thiolactone hydrochloride (HCTL-HCl) is a reactive cyclic thioester of the amino acid homocysteine.[1][2] Its inherent reactivity makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.[3] This document provides detailed application notes and experimental protocols for the use of HCTL-HCl as a key starting material in the synthesis of the mucolytic agent Erdosteine (B22857) and the hepatoprotective and antioxidant compound Citiolone.[4][5] Additionally, a protocol for the N-homocysteinylation of proteins, a process relevant to studying the biological effects of homocysteine, is included.
Chemical and Physical Properties
DL-Homocysteine thiolactone hydrochloride is a white to off-white crystalline powder with the following properties:
Property
Value
CAS Number
6038-19-3
Molecular Formula
C₄H₈ClNOS
Molecular Weight
153.63 g/mol
Melting Point
~202 °C (decomposes)
Solubility
Soluble in water, DMSO, and methanol.
Applications in Drug Synthesis
Synthesis of Erdosteine
Erdosteine is a mucolytic agent used to treat respiratory diseases by reducing the viscosity of mucus.[4][6] It is synthesized from DL-homocysteine thiolactone hydrochloride and 3-sulfo-glutaric anhydride.[7][8]
Experimental Protocol: Synthesis of Erdosteine [7][8]
Preparation: In a reaction vessel, dissolve 20g (0.130 mol) of DL-homocysteine thiolactone hydrochloride in 40ml of water.
Cooling: Cool the solution to 0°C in an ice bath.
Base Addition: Slowly add a solution of 7.3g of sodium carbonate dissolved in 35ml of water.
Reactant Addition: In three portions, add 18.2g (0.138 mol) of solid 3-sulfo-glutaric anhydride.
pH Control: During the addition of the anhydride, slowly add a separate solution of 7.8g of sodium carbonate in 40ml of water to maintain the reaction pH between 6.2 and 6.7.
Reaction: Maintain the temperature between 0-5°C and continue stirring for 30 minutes after all reactants have been added.
Precipitation: Adjust the pH to 2-3 with hydrochloric acid to precipitate the crude Erdosteine.
Isolation: Filter the solid precipitate and dry to obtain the crude product.
Refining: Recrystallize the crude product from dehydrated alcohol to yield pure Erdosteine.
Mechanism of Action: Erdosteine
Erdosteine is a prodrug that is metabolized in the liver to its active metabolite, Met-I, which contains a free sulfhydryl group.[1][6] This active metabolite breaks the disulfide bonds in mucoproteins, reducing mucus viscosity and facilitating its clearance.[10] It also exhibits antioxidant effects by scavenging free radicals.[1][11]
Mechanism of action of Erdosteine.
Synthesis of Citiolone
Citiolone (N-acetyl-DL-homocysteine thiolactone) is used as a hepatoprotective agent and has antioxidant properties.[5][12] It is synthesized from DL-homocysteine thiolactone hydrochloride and methacryloyl chloride.[12][13]
Experimental Protocol: Synthesis of Citiolone [12][13]
Suspension Preparation: Add 6.14g (0.04 mol) of DL-homocysteine thiolactone hydrochloride to 150mL of chloroform in a flask and cool in an ice bath to form a suspension.
Acylation: Add 5.02g (0.048 mol) of methacryloyl chloride to the suspension.
Base Addition: Add 9.70g (0.096 mol) of triethylamine dropwise over 20 minutes. The suspension will gradually turn into a reddish solution.
Reaction: Stir the solution in the ice bath for 2 hours. Monitor the reaction progress using thin-layer chromatography.
Purification: Wash the reaction mixture twice with 60 mL of brine. Extract the aqueous layer twice with 60 mL of chloroform. Combine the organic phases and dry over anhydrous sodium sulfate, then filter.
Precipitation and Isolation: Concentrate the filtrate to a volume of approximately 50 mL. Slowly add the concentrated solution to 100 mL of hexane (B92381) to precipitate the product. Filter the resulting powder and dry it under a vacuum for 2 hours.
Mechanism of Action: Citiolone
Citiolone acts as an antioxidant by scavenging free radicals and enhancing the synthesis of glutathione (B108866) (GSH), a key intracellular antioxidant.[12] It also helps to preserve sulfhydryl groups.[12]
Antioxidant mechanism of Citiolone.
N-Homocysteinylation of Proteins
Homocysteine thiolactone can react with the ε-amino groups of lysine (B10760008) residues in proteins, a process called N-homocysteinylation.[14] This post-translational modification can alter protein structure and function and is implicated in various diseases.[14]
Experimental Protocol: N-Homocysteinylation of a Model Protein [14]
Protein Solution: Prepare a solution of the target protein (e.g., 2 mg/mL) in 0.05 M potassium phosphate (B84403) buffer, pH 7.4.
Incubation with HCTL: Add a desired concentration of DL-homocysteine thiolactone hydrochloride (e.g., ranging from 0 to 1000 µM) to the protein solution.
Reaction: Incubate the mixture overnight at 37°C.
Analysis: The extent of N-homocysteinylation can be quantified by measuring the increase in free sulfhydryl groups using Ellman's reagent.[14]
Experimental Workflow: N-Homocysteinylation
Workflow for N-homocysteinylation of proteins.
DL-Homocysteine thiolactone hydrochloride is a versatile and important intermediate in the synthesis of pharmaceuticals. The protocols provided herein for the synthesis of Erdosteine and Citiolone demonstrate its utility in creating drugs with significant therapeutic benefits. Furthermore, its application in protein modification studies highlights its relevance in biochemical research. Researchers and drug development professionals can utilize this information to further explore the potential of homocysteine thiolactone hydrochloride in novel drug discovery and development.
Application Notes and Protocols: Inducing Experimental Hyperhomocysteinemia with Homocysteine Thiolactone
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for inducing experimental hyperhomocysteinemia (HHcy) using homocysteine thiolactone (HTL), a reactive cy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing experimental hyperhomocysteinemia (HHcy) using homocysteine thiolactone (HTL), a reactive cyclic thioester of homocysteine. Understanding the methodologies for inducing HHcy is crucial for studying its pathological effects and for the development of therapeutic interventions. HTL is a key metabolite in the pathophysiology of HHcy, known to cause protein damage through N-homocysteinylation, leading to cellular dysfunction and the pathogenesis of various diseases.[1][2][3]
Mechanism of Action
Homocysteine (Hcy) is a sulfur-containing amino acid formed during the metabolism of methionine.[4] Under normal physiological conditions, Hcy is metabolized through remethylation to methionine or transsulfuration to cysteine.[2] However, in hyperhomocysteinemia, elevated levels of Hcy can be converted to the more reactive homocysteine thiolactone by methionyl-tRNA synthetase.[2][5]
HTL can then react with the ε-amino groups of lysine (B10760008) residues in proteins, a process called N-homocysteinylation.[1][3] This modification can alter the structure and function of proteins, leading to:
Increased Oxidative Stress: N-homocysteinylation can inactivate antioxidant enzymes and promote the generation of reactive oxygen species (ROS).[2][6]
Endothelial Dysfunction: HTL can induce apoptosis in vascular endothelial cells and impair their function, contributing to atherosclerosis and other cardiovascular diseases.[1][7][8]
Impaired Cell Signaling: HTL has been shown to inhibit insulin (B600854) signaling and affect other pathways like the mTOR signaling pathway.[1][6]
Data Presentation
Table 1: In Vitro Models of Hyperhomocysteinemia using Homocysteine Thiolactone
Cell Line
Concentration of HTL
Incubation Time
Observed Effects
Reference
Human Umbilical Vein Endothelial Cells (HUVECs)
10 µM - 1000 µM
24 hours
Altered gene expression related to chromatin organization, lipid metabolism, and blood coagulation.
Cell Culture: Culture HUVECs in EGM-2 medium supplemented with 2% FBS in a humidified incubator at 37°C with 5% CO2. Use cells between passages 4 and 10 for experiments.
Seeding: Seed HUVECs into appropriate culture vessels (e.g., 6-well plates or 75 cm² flasks) and grow until they reach 80-90% confluency.
Preparation of HTL Solution: Prepare a stock solution of L-homocysteine thiolactone hydrochloride in sterile PBS or culture medium without antibiotics. Further dilute the stock solution to the desired final concentrations (e.g., 10 µM, 100 µM, 1000 µM) in complete EGM-2 medium.
Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of L-homocysteine thiolactone to the cells. Include a vehicle control group treated with medium only.
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
Analysis: After incubation, cells can be harvested for various downstream analyses, such as:
Gene Expression Analysis: Isolate total RNA for microarray or real-time quantitative polymerase chain reaction (RT-qPCR) analysis to study changes in gene expression.[1]
Apoptosis Assays: Assess apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.[7]
Western Blotting: Analyze protein expression levels and signaling pathway activation.
Protocol 2: In Vivo Induction of Acute Hyperhomocysteinemia in Rats
Objective: To induce acute hyperhomocysteinemia in rats to study its immediate physiological and biochemical effects.
Syringes and needles for intraperitoneal injection
Procedure:
Animal Acclimatization: House the rats under standard laboratory conditions (22±1°C, 50% humidity, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
Grouping: Divide the rats into experimental groups (n=12 per group):
Control group: Receives a single i.p. injection of 1 mL 0.9% NaCl.
HTL group: Receives a single i.p. injection of DL-homocysteine thiolactone hydrochloride at a dose of 8 mmol/kg body mass.
Preparation of Injection Solution: Dissolve the DL-homocysteine thiolactone hydrochloride in sterile 0.9% NaCl to the required concentration so that the final injection volume is 1 mL.
Administration: Administer the prepared solutions via intraperitoneal injection.
Sample Collection: One hour after administration, euthanize the rats.
Blood and Tissue Collection: Collect whole blood for biochemical analysis (e.g., plasma homocysteine levels). Excise organs of interest (e.g., heart, liver, kidney) for further analysis, such as assessment of oxidative stress markers or histopathology.[10][13]
Visualization of Pathways and Workflows
Caption: General experimental workflow for inducing hyperhomocysteinemia.
Caption: Key signaling pathways affected by homocysteine thiolactone.
Quantifying Protein N-Homocysteinylation: A Detailed Guide for Researchers
Application Notes & Protocols Audience: Researchers, scientists, and drug development professionals. Introduction Elevated levels of the amino acid homocysteine in the blood, a condition known as hyperhomocysteinemia, ar...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elevated levels of the amino acid homocysteine in the blood, a condition known as hyperhomocysteinemia, are an independent risk factor for a variety of human diseases, including cardiovascular and neurodegenerative disorders. One of the key mechanisms underlying homocysteine's toxicity is the non-enzymatic modification of proteins by its reactive metabolite, homocysteine thiolactone (Hcy TL). This post-translational modification, termed N-homocysteinylation, primarily targets the ε-amino groups of lysine (B10760008) residues, forming a stable amide bond.[1][2] The addition of a thiol group from homocysteine can alter protein structure and function, leading to protein aggregation, cellular dysfunction, and the generation of autoimmune responses.[3][4]
These application notes provide a comprehensive overview of the current methods used to quantify protein N-homocysteinylation, offering detailed protocols for researchers. The methodologies covered include chemical tagging coupled with Western blotting, mass spectrometry for precise site identification and quantification, and enzyme-linked immunosorbent assay (ELISA) for high-throughput screening.
Data Presentation: Quantitative Analysis of Protein N-Homocysteinylation
The following tables summarize quantitative data on protein N-homocysteinylation from various studies, providing a comparative overview of modification levels in different proteins and biological samples.
Table 1: Levels of N-Homocysteinylation in Human Plasma and Proteins
This section provides detailed methodologies for the key experiments used to quantify protein N-homocysteinylation.
Protocol 1: Chemical Tagging and Western Blotting for Detection and Quantification of N-Homocysteinylated Proteins
This method relies on the selective chemical derivatization of the thiol group introduced by N-homocysteinylation with an aldehyde-containing tag (e.g., biotin-aldehyde) under mildly acidic conditions.[1][9] The tagged proteins can then be detected and quantified using standard Western blotting procedures.
Materials:
Homocysteine thiolactone hydrochloride (Hcy TL)
Protein sample (e.g., purified protein, cell lysate, plasma)
In vitro N-homocysteinylation (Optional, for positive control):
Incubate the purified protein with a desired concentration of Hcy TL in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) at 37°C for a specified time (e.g., 2-24 hours).
Remove excess Hcy TL by dialysis or buffer exchange.
Biotin-Aldehyde Labeling:
To your protein sample (containing N-homocysteinylated proteins), add the biotin-aldehyde probe to a final concentration of ~250 µM.
Adjust the pH of the reaction mixture to 3-5 using citric acid buffer.
Incubate the reaction at room temperature for 2-4 hours.
SDS-PAGE and Western Blotting:
Separate the labeled proteins by SDS-PAGE.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
Incubate the membrane with Streptavidin-HRP conjugate (diluted in TBST) for 1 hour at room temperature.
Wash the membrane three times with TBST for 10 minutes each.
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
Detect the chemiluminescent signal using an appropriate imaging system.
Quantification:
Quantify the band intensities using densitometry software. The intensity of the signal is proportional to the amount of N-homocysteinylated protein.
Protocol 2: Mass Spectrometry for Identification and Quantification of N-Homocysteinylation Sites
Mass spectrometry (MS) is a powerful tool for identifying the specific lysine residues that are N-homocysteinylated and for quantifying the extent of modification at these sites.
Materials:
N-homocysteinylated protein sample
Trypsin (or another suitable protease)
Urea
Dithiothreitol (DTT)
Iodoacetamide (IAA)
Formic acid
Acetonitrile
LC-MS/MS system
Procedure:
Protein Digestion:
Denature the protein sample in a buffer containing urea.
Reduce the disulfide bonds with DTT.
Alkylate the free cysteine residues with IAA.
Digest the protein into peptides using trypsin overnight at 37°C.
LC-MS/MS Analysis:
Acidify the peptide mixture with formic acid.
Separate the peptides using liquid chromatography (LC) with a reverse-phase column.
Analyze the eluted peptides using tandem mass spectrometry (MS/MS).
Data Analysis:
Search the MS/MS spectra against a protein database to identify the peptides.
Identify N-homocysteinylated peptides by looking for a characteristic mass shift of +117 Da on lysine residues.[9]
For quantification, use label-free methods (e.g., peak intensity) or isotopic labeling techniques (e.g., iTRAQ) to compare the abundance of modified versus unmodified peptides.[1]
Protocol 3: ELISA for Quantification of Total N-Homocysteinylated Proteins
This protocol describes a competitive ELISA for the quantification of total N-homocysteinylated proteins in a sample. This method is suitable for high-throughput analysis.
Materials:
Anti-N-homocysteine antibody
N-homocysteinylated protein standard (e.g., N-Hcy-BSA)
Application Notes and Protocols: Homocysteine Thiolactone Hydrochloride in Studies of Endothelial Dysfunction
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of homocysteine thiolactone hydrochloride (HTL) as a tool to induce endothelial dysfunct...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of homocysteine thiolactone hydrochloride (HTL) as a tool to induce endothelial dysfunction in preclinical research. The detailed protocols and summary data tables are intended to guide researchers in establishing robust in vitro and in vivo models for studying the mechanisms of vascular damage and for the evaluation of potential therapeutic agents.
Introduction
Endothelial dysfunction is a critical initiating event in the pathogenesis of atherosclerosis and other cardiovascular diseases.[1][2][3] It is characterized by a reduction in the bioavailability of nitric oxide (NO), an increase in oxidative stress, and a pro-inflammatory state of the endothelial lining of blood vessels.[4][5] Homocysteine, a sulfur-containing amino acid, has been identified as an independent risk factor for cardiovascular disease.[3][6] Its highly reactive metabolite, homocysteine thiolactone (HTL), is thought to play a significant role in mediating the detrimental vascular effects of hyperhomocysteinemia.[1][6] HTL can induce endothelial dysfunction through various mechanisms, including the induction of endoplasmic reticulum (ER) stress, oxidative stress, and inflammation.[7][8] These application notes will detail the experimental use of HTL to model these pathological processes.
Mechanisms of Homocysteine Thiolactone-Induced Endothelial Dysfunction
HTL contributes to endothelial dysfunction through three primary interconnected pathways:
Endoplasmic Reticulum (ER) Stress: HTL disrupts protein folding within the ER, leading to an accumulation of unfolded or misfolded proteins.[7][8] This triggers the unfolded protein response (UPR), a cellular stress response aimed at restoring ER homeostasis. However, prolonged ER stress, as induced by HTL, leads to apoptosis and inflammation. A key indicator of ER stress is the upregulation of the 78 kDa glucose-regulated protein (GRP78).[7]
Oxidative Stress: HTL treatment of endothelial cells leads to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[7] This increase in ROS can be attributed to the activation of NADPH oxidase and the uncoupling of endothelial nitric oxide synthase (eNOS).[7] The excessive ROS production overwhelms the cellular antioxidant defense mechanisms, leading to oxidative damage to lipids, proteins, and DNA. This state of oxidative stress further impairs endothelial function by reducing the bioavailability of NO.
Inflammation: HTL promotes a pro-inflammatory phenotype in endothelial cells. This is mediated, in part, by the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] Upon activation, NF-κB translocates to the nucleus and upregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and adhesion molecules like intercellular adhesion molecule-1 (ICAM-1).[7] This increased expression of adhesion molecules facilitates the recruitment and attachment of leukocytes to the endothelium, a critical step in the development of atherosclerotic plaques.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of homocysteine thiolactone hydrochloride on endothelial cells and tissues.
Table 1: Effect of Homocysteine Thiolactone Hydrochloride on Endothelial Cell Viability
Protocol 1: Induction of Endothelial Dysfunction in Human Umbilical Vein Endothelial Cells (HUVECs)
Objective: To induce a state of endothelial dysfunction in cultured HUVECs using homocysteine thiolactone hydrochloride.
Materials:
Human Umbilical Vein Endothelial Cells (HUVECs) (Passages 3-8)
Endothelial Cell Growth Medium (e.g., EGM-2)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
0.25% Trypsin-EDTA
Phosphate Buffered Saline (PBS)
Homocysteine Thiolactone Hydrochloride (HTL)
Sterile tissue culture flasks, plates, and consumables
Procedure:
Cell Culture:
Culture HUVECs in T-75 flasks using Endothelial Cell Growth Medium supplemented with 2% FBS and 1% Penicillin-Streptomycin.[1]
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
Passage the cells using 0.25% Trypsin-EDTA when they reach 80-90% confluency.
Seeding for Experiments:
Seed HUVECs into appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips) at a desired density.
Allow the cells to adhere and grow to 70-80% confluency before treatment.
HTL Treatment:
Prepare a stock solution of HTL in sterile water or culture medium.
On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of HTL (e.g., 1 mM for 24 hours to induce significant dysfunction).[1]
Include a vehicle control group (medium without HTL).
Incubate the cells for the specified duration (e.g., 24 hours).
Downstream Analysis:
After the incubation period, the cells can be harvested for various analyses, including:
Cell Viability Assay (MTT, Protocol 2)
Reactive Oxygen Species (ROS) Detection (DHE, Protocol 3)
Western Blotting for GRP78 and NF-κB (Protocol 5)
Immunofluorescence for NF-κB Nuclear Translocation (Protocol 6)
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To quantify the cytotoxicity of HTL on endothelial cells.
Materials:
HUVECs treated with HTL (from Protocol 1) in a 96-well plate
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Following HTL treatment, add 10 µL of MTT solution to each well of the 96-well plate.[1]
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
Carefully remove the medium from each well.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.
Express cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using Dihydroethidium (DHE)
Objective: To detect and quantify superoxide production in HTL-treated endothelial cells.
Materials:
HUVECs treated with HTL (from Protocol 1)
Dihydroethidium (DHE)
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
Fluorescence microscope or plate reader
Procedure:
After HTL treatment, wash the cells twice with pre-warmed HBSS.
Incubate the cells with 10 µM DHE in HBSS for 30 minutes at 37°C in the dark.
Wash the cells three times with HBSS to remove excess DHE.
Immediately visualize the cells under a fluorescence microscope using an appropriate filter set (e.g., excitation/emission ~518/605 nm for oxidized DHE).
Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.
Express the results as relative fluorescence units (RFU) or as a fold change compared to the control group.
Protocol 4: Assessment of Endothelium-Dependent Relaxation in Isolated Aortic Rings
Objective: To evaluate the functional impact of HTL on vascular relaxation.
Euthanize the rat and carefully excise the thoracic aorta.
Place the aorta in ice-cold K-H solution and clean it of adhering fat and connective tissue.
Cut the aorta into 3-4 mm rings.
Mounting in Organ Bath:
Suspend the aortic rings in organ baths containing K-H solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with changes of K-H solution every 15 minutes.
HTL Incubation:
After equilibration, incubate the aortic rings with HTL (e.g., 1 mM) for 60-90 minutes.[1][9] Include a control group without HTL.
Assessment of Vascular Reactivity:
Pre-contract the aortic rings with phenylephrine (e.g., 1 µM).
Once a stable contraction is achieved, perform a cumulative concentration-response curve to acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M) to assess endothelium-dependent relaxation.
After washing out the ACh, assess endothelium-independent relaxation by constructing a cumulative concentration-response curve to sodium nitroprusside (e.g., 10⁻¹⁰ to 10⁻⁷ M).
Data Analysis:
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
Compare the concentration-response curves between the control and HTL-treated groups.
Protocol 5: Western Blot Analysis for GRP78 and NF-κB
Objective: To determine the protein expression levels of GRP78 and NF-κB in HTL-treated endothelial cells.
Materials:
HUVECs treated with HTL (from Protocol 1)
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF or nitrocellulose membranes
Transfer buffer
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibodies (anti-GRP78, anti-NF-κB p65)
HRP-conjugated secondary antibody
Enhanced chemiluminescence (ECL) substrate
Imaging system
Procedure:
Protein Extraction:
Wash the HTL-treated cells with ice-cold PBS.
Lyse the cells with RIPA buffer on ice for 30 minutes.
Scrape the cells and collect the lysate.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Collect the supernatant and determine the protein concentration using a BCA assay.
SDS-PAGE and Transfer:
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies against GRP78 or NF-κB p65 (diluted in blocking buffer) overnight at 4°C.
Wash the membrane three times with TBST for 10 minutes each.
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST for 10 minutes each.
Detection:
Apply the ECL substrate to the membrane.
Visualize the protein bands using an imaging system.
Perform densitometric analysis and normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Protocol 6: Immunofluorescence for NF-κB Nuclear Translocation
Objective: To visualize the translocation of NF-κB from the cytoplasm to the nucleus in HTL-treated endothelial cells.
Materials:
HUVECs grown on coverslips and treated with HTL (from Protocol 1)
Fix the cells with 4% PFA for 15 minutes at room temperature.
Wash three times with PBS.
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
Wash three times with PBS.
Blocking and Staining:
Block non-specific binding sites with blocking solution for 30 minutes.
Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
Wash three times with PBS.
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
Wash three times with PBS.
Counterstaining and Mounting:
Counterstain the nuclei with DAPI for 5 minutes.
Wash twice with PBS.
Mount the coverslips onto microscope slides using mounting medium.
Imaging:
Visualize the cells using a fluorescence microscope.
Capture images of the DAPI (blue) and NF-κB (e.g., green) channels.
Observe the co-localization of the NF-κB signal with the nuclear DAPI signal in HTL-treated cells compared to control cells where the NF-κB signal is predominantly cytoplasmic.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in homocysteine thiolactone hydrochloride-induced endothelial dysfunction.
Application of Homocysteine Thiolactone Hydrochloride in Neurotoxicity Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Homocysteine thiolactone (HTL), a cyclic thioester of homocysteine, is a reactive metabolite implicated in the neurotoxic effects associated wi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine thiolactone (HTL), a cyclic thioester of homocysteine, is a reactive metabolite implicated in the neurotoxic effects associated with hyperhomocysteinemia.[1] Unlike homocysteine itself, HTL is formed through an error-editing mechanism by methionyl-tRNA synthetase.[2][3] Its high reactivity allows it to readily modify proteins through N-homocysteinylation of lysine (B10760008) residues, leading to protein damage, aggregation, and functional impairment, which are hallmarks of various neurodegenerative diseases.[2][4][5] Research into the neurotoxic properties of Homocysteine thiolactone hydrochloride provides a critical avenue for understanding the pathophysiology of diseases linked to elevated homocysteine levels and for the development of novel therapeutic strategies.
These application notes provide a comprehensive overview of the use of Homocysteine thiolactone hydrochloride in neurotoxicity research, detailing its mechanisms of action, experimental protocols for both in vivo and in vitro models, and key quantitative data from published studies.
Mechanisms of Neurotoxicity
Homocysteine thiolactone hydrochloride exerts its neurotoxic effects through several key mechanisms:
Excitotoxicity: HTL acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor.[6][7][8] This leads to excessive calcium (Ca2+) influx into neurons, triggering downstream signaling cascades that result in oxidative stress, mitochondrial dysfunction, and ultimately neuronal cell death.[6][9]
Protein N-homocysteinylation: HTL covalently modifies the ε-amino groups of lysine residues in proteins, a post-translational modification termed N-homocysteinylation.[2][5] This alteration can impair protein structure and function, leading to the formation of protein aggregates and inducing cellular toxicity.[2][4] This process has been linked to the pathology of Alzheimer's disease and Parkinson's disease.[4][10]
Oxidative and Nitrosative Stress: HTL has been shown to induce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in neuronal and endothelial cells.[1][11][12] This oxidative and nitrosative stress contributes to cellular damage, including lipid peroxidation, DNA damage, and apoptosis.
Dysregulation of Signaling Pathways: HTL can disrupt crucial cellular signaling pathways. For instance, it has been shown to affect the mTOR signaling pathway, which is involved in cell growth, proliferation, and survival.[4][13] Dysregulation of this pathway can lead to impaired autophagy and contribute to the accumulation of toxic protein aggregates.[4][13]
Data Presentation
In Vivo Neurotoxicity Data: Seizure Induction in Rodents
Homocysteine thiolactone hydrochloride is a potent convulsant in rodents, providing a robust in vivo model for studying its acute neurotoxic effects.
This protocol describes the induction of seizures in rodents using Homocysteine thiolactone hydrochloride to assess its acute neurotoxicity.
Materials:
Homocysteine thiolactone hydrochloride (e.g., from Sigma-Aldrich)
Sterile saline (0.9% NaCl)
pH meter
Animal balance
Syringes and needles for intraperitoneal injection
Observation cage
Video recording equipment (optional)
Timer
Procedure:
Animal Model: Use adult male Wistar rats or C57BL/6 mice.[16][19] House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow animals to acclimate for at least one week before the experiment.
Preparation of Injection Solution:
Dissolve Homocysteine thiolactone hydrochloride in sterile saline to the desired concentration (e.g., for a 5.5 mmol/kg dose in a 250g rat, dissolve the appropriate amount in a volume of 1 ml/100g body weight).[19]
Adjust the pH of the solution to 7.0 using NaOH.[19] Prepare the solution fresh on the day of the experiment.
Administration:
Weigh each animal accurately.
Administer the prepared Homocysteine thiolactone hydrochloride solution via intraperitoneal (i.p.) injection.
Observation:
Immediately after injection, place the animal in an individual observation cage.
Observe the animal continuously for a period of at least 90 minutes.[16][18][19]
Record the following parameters:
Seizure Incidence: The percentage of animals in a group that exhibit seizure activity.
Latency to First Seizure: The time from injection to the onset of the first seizure.[16]
Number of Seizure Episodes: The total number of distinct seizure events during the observation period.[16]
Seizure Severity: Score the severity of seizures using a standardized scale (e.g., 0-4 scale as described in some studies).[16]
Data Analysis: Analyze the collected data using appropriate statistical methods to compare between different treatment groups.
In Vitro Neurotoxicity Assessment: Neuronal Cell Viability
This protocol outlines a general procedure for assessing the neurotoxic effects of Homocysteine thiolactone hydrochloride on cultured neuronal cells using the MTT assay.
Materials:
Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures
Appropriate cell culture medium and supplements
Homocysteine thiolactone hydrochloride
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
96-well cell culture plates
Microplate reader
Procedure:
Cell Plating: Seed neuronal cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allow them to adhere and differentiate as required for the specific cell type.[9]
Treatment:
Prepare a stock solution of Homocysteine thiolactone hydrochloride in a suitable solvent (e.g., sterile water or PBS) and further dilute it in cell culture medium to achieve the desired final concentrations.
Remove the existing medium from the cells and replace it with the medium containing different concentrations of Homocysteine thiolactone hydrochloride. Include untreated control wells.
Incubate the cells for the desired period (e.g., 24 hours).[11][12]
MTT Assay:
After the incubation period, add 10 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Incubate the plate at room temperature in the dark for at least 2 hours.
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Visualization of Key Pathways and Workflows
Signaling Pathway of Homocysteine Thiolactone-Induced Neurotoxicity
Caption: Key signaling pathways in HTL-induced neurotoxicity.
General Experimental Workflow for In Vivo Neurotoxicity Assessment
Caption: Workflow for in vivo seizure induction and assessment.
General Experimental Workflow for In Vitro Neurotoxicity Assessment
Caption: Workflow for in vitro neuronal viability assays.
Homocysteine thiolactone hydrochloride stability and storage guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Homocysteine thiolactone hydrochloride. Below you will find t...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Homocysteine thiolactone hydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Homocysteine thiolactone hydrochloride?
For long-term storage, solid Homocysteine thiolactone hydrochloride should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][2][3][4] Specific supplier recommendations vary, with common suggestions including room temperature[1], -20°C[5], or consulting the product label.[2] For maximal stability, storage at -20°C is recommended, with a reported stability of at least four years.[5][6] The compound is sensitive to air and moisture.[2]
Q2: How stable is Homocysteine thiolactone hydrochloride in aqueous solutions?
The stability of Homocysteine thiolactone hydrochloride in aqueous solutions is highly dependent on the pH. It is relatively stable in acidic and neutral solutions (up to pH 7).[7] However, as the pH increases above 7, the rate of hydrolysis to homocysteine increases.[7] At a physiological pH of 7.4, the half-life of Homocysteine thiolactone is approximately 24-30 hours.[3] It is strongly recommended to prepare aqueous solutions fresh and not to store them for more than one day.[5]
Q3: Can I store stock solutions of Homocysteine thiolactone hydrochloride?
Stock solutions in anhydrous organic solvents, such as DMSO and dimethylformamide (DMF), can be prepared and stored.[5] It is advisable to purge the solution with an inert gas to minimize exposure to air and moisture.[5] For stock solutions, storage at -80°C for up to six months or at -20°C for up to one month is recommended, ensuring the container is sealed to prevent moisture absorption.[8]
Q4: What are the known incompatibilities of Homocysteine thiolactone hydrochloride?
Homocysteine thiolactone hydrochloride is incompatible with strong oxidizing agents, strong acids, strong alkalis, and strong reducing agents.[1][4][9] Contact with these substances should be avoided to prevent degradation.
Q5: What are the primary degradation products of Homocysteine thiolactone hydrochloride?
The primary degradation pathway in aqueous solution is the hydrolysis of the thiolactone ring to form homocysteine.[3] Under certain conditions, hazardous decomposition can occur, especially at high temperatures, leading to the release of toxic gases such as hydrogen sulfide, carbon oxides, nitrogen oxides, and phosgene.[1][3][4]
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
Inconsistent experimental results
Degradation of the compound due to improper storage or handling.
1. Review storage conditions. Ensure the compound is stored in a tightly sealed container at the recommended temperature and protected from light and moisture. 2. Prepare fresh solutions for each experiment. 3. Verify the pH of your experimental buffer; stability decreases significantly at pH > 7.
Precipitate observed in stock solution
The solution may be supersaturated or the compound may have degraded.
1. Gently warm the solution and/or sonicate to aid dissolution. 2. If the precipitate persists, it is likely a degradation product. The solution should be discarded and a fresh stock prepared.
Loss of activity in a biological assay
Hydrolysis of the thiolactone ring to homocysteine, which may have a different biological activity.
1. Confirm the stability of the compound under your specific assay conditions (pH, temperature, and buffer components). 2. Consider preparing the solution immediately before use. 3. Run a stability-indicating assay, such as HPLC, to determine the concentration of the active compound over the time course of your experiment.
Data Presentation
Table 1: Storage Recommendations for Homocysteine Thiolactone Hydrochloride
Protocol for Stability Testing by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method to separate and quantify Homocysteine thiolactone hydrochloride and its primary degradation product, homocysteine.
1. Materials and Reagents:
Homocysteine thiolactone hydrochloride standard
Homocysteine standard
Acetonitrile (HPLC grade)
Water (HPLC grade)
Trifluoroacetic acid (TFA) or other suitable ion-pairing agent
Buffer solution at the desired pH for the stability study
2. Equipment:
HPLC system with a UV or fluorescence detector
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)[6]
Analytical balance
pH meter
Volumetric flasks and pipettes
3. Chromatographic Conditions (Example):
Mobile Phase A: 0.1% TFA in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient: A linear gradient can be optimized, for example, starting with a low percentage of B and increasing over time to elute both compounds.
Preparation of Standards: Prepare stock solutions of Homocysteine thiolactone hydrochloride and homocysteine in a suitable solvent (e.g., water or mobile phase A). Create a series of calibration standards by diluting the stock solutions.
Sample Preparation:
Prepare a solution of Homocysteine thiolactone hydrochloride in the desired buffer for the stability study at a known concentration.
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
If necessary, quench the degradation by adding an acid (e.g., TFA) to lower the pH.
Dilute the sample with mobile phase A to a concentration within the calibration range.
Analysis:
Inject the calibration standards to generate a standard curve for both Homocysteine thiolactone and homocysteine.
Inject the samples from the stability study.
Identify and quantify the peaks corresponding to Homocysteine thiolactone and homocysteine based on their retention times compared to the standards.
Data Analysis:
Calculate the concentration of Homocysteine thiolactone remaining and the concentration of homocysteine formed at each time point.
Plot the concentration of Homocysteine thiolactone versus time to determine the degradation kinetics.
Visualizations
Caption: Hydrolysis pathway of Homocysteine thiolactone.
Caption: Workflow for troubleshooting inconsistent results.
solubility issues of Homocysteine thiolactone hydrochloride in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the solubility of Homocysteine Thiolactone Hydrochloride...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the solubility of Homocysteine Thiolactone Hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Homocysteine Thiolactone Hydrochloride in common laboratory solvents?
A1: The solubility of Homocysteine Thiolactone Hydrochloride can vary depending on the solvent and the specific batch of the compound. Below is a summary of reported solubility data from various suppliers. It is always recommended to perform small-scale solubility tests before preparing large-volume stock solutions.
Q2: My Homocysteine Thiolactone Hydrochloride is not dissolving completely in my aqueous buffer. What should I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
Sonication: Use an ultrasonic bath to aid dissolution.[2][6]
Gentle Heating: Gently warm the solution. Be cautious, as excessive heat may accelerate degradation.
pH Adjustment: The thiolactone ring is more stable in acidic to neutral conditions and is known to hydrolyze at higher pH.[7] Ensure your buffer pH is not alkaline.
Fresh Solvent: Use freshly prepared, high-purity water or buffer.
Start with an Organic Stock: For challenging applications, consider preparing a concentrated stock solution in an organic solvent like DMSO, and then diluting it into your aqueous buffer.[4] Ensure the final concentration of the organic solvent is compatible with your experimental system.[4]
Q3: I prepared a stock solution of Homocysteine Thiolactone Hydrochloride in PBS, but a precipitate formed overnight. Why did this happen and how can I prevent it?
A3: Aqueous solutions of Homocysteine Thiolactone Hydrochloride are not recommended for long-term storage. It is advised to prepare fresh solutions daily.[4] The precipitation could be due to the compound's limited stability in aqueous buffers, leading to hydrolysis and potential formation of less soluble products. To prevent this, always use freshly prepared solutions for your experiments.
Q4: How stable is Homocysteine Thiolactone Hydrochloride in aqueous solutions?
A4: The stability of Homocysteine Thiolactone Hydrochloride in aqueous solutions is limited. It is recommended to use aqueous solutions within one day of preparation.[4] The compound is more stable at acidic to neutral pH and undergoes hydrolysis at alkaline pH.[7] For longer-term storage, it is best to store the compound as a solid at -20°C.[4] Stock solutions in anhydrous DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][6]
Q5: Can I prepare a concentrated stock solution in an organic solvent and then dilute it into my aqueous experimental medium?
A5: Yes, this is a common practice. Homocysteine Thiolactone Hydrochloride is soluble in organic solvents like DMSO and DMF.[4] You can prepare a concentrated stock solution in one of these solvents and then make further dilutions into your aqueous buffer or isotonic saline immediately before your experiment.[4] It is crucial to ensure that the final concentration of the organic solvent is low enough to not have any physiological effects in your experiment.[4]
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Compound does not fully dissolve in aqueous buffer.
- Exceeded solubility limit.- Insufficient agitation.- pH of the buffer is too high.
- Refer to the solubility table and adjust concentration.- Use sonication or gentle vortexing.[2][6]- Ensure buffer pH is neutral or slightly acidic.[8][7]
A clear solution becomes cloudy or forms a precipitate over time.
- Limited stability of the compound in aqueous solution leading to degradation.
- Prepare fresh solutions for each experiment and use them promptly.[4]- Avoid storing aqueous solutions for more than one day.[4]
Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
- The concentration of the organic solvent is too high in the final solution, causing the buffer salts to precipitate.[9]
- Lower the concentration of the DMSO stock solution.- Perform serial dilutions to minimize the final DMSO concentration.- Ensure the final organic solvent concentration is below the precipitation threshold for your specific buffer.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in PBS (pH 7.2)
Weigh out the desired amount of Homocysteine Thiolactone Hydrochloride crystalline solid.
Add the appropriate volume of sterile PBS (pH 7.2) to achieve a final concentration of 10 mg/mL.
Vortex the solution vigorously.
If complete dissolution is not achieved, place the vial in an ultrasonic bath for 5-10 minutes.
Use this solution immediately. Do not store for more than one day.[4]
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
Weigh out Homocysteine Thiolactone Hydrochloride solid in a sterile vial.
Add the required volume of anhydrous DMSO to reach the desired concentration (e.g., 30 mg/mL).
Vortex until the solid is completely dissolved. Sonication can be used to expedite this process.
For storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[3][6]
When needed, thaw an aliquot and dilute it to the final working concentration in the desired aqueous buffer immediately before use.
Visual Guides
Caption: Workflow for preparing and using aqueous solutions.
Caption: Troubleshooting decision tree for solubility issues.
Caption: Pathways of protein modification by Homocysteine Thiolactone.
preventing degradation of Homocysteine thiolactone hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Homocysteine Thiolactone Hydrochloride (HcyT·HCl)...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Homocysteine Thiolactone Hydrochloride (HcyT·HCl) to prevent its degradation in solution and ensure experimental success.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving HcyT·HCl solutions.
Problem
Possible Cause(s)
Recommended Solution(s)
Inconsistent or unexpected experimental results
Degradation of HcyT·HCl in aqueous solution.
Prepare fresh aqueous solutions for each experiment. Aqueous solutions are not recommended to be stored for more than one day[1]. The half-life of Homocysteine thiolactone in water at pH 7.4 is approximately 24-30 hours[2].
Reaction of HcyT·HCl with primary amines in the experimental system (e.g., proteins, buffers containing Tris).
Be aware that HcyT·HCl can acylate free amine groups, particularly the ε-amino groups of lysine (B10760008) residues in proteins, a process known as N-homocysteinylation[2][3]. Consider using buffers without primary amines if this is a concern.
Incorrect storage of solid HcyT·HCl.
Store the solid compound at -20°C in a tightly sealed container, protected from air, moisture, and light[1][4]. Under these conditions, it is stable for at least four years[1][5].
Precipitate forms in the solution
Exceeding the solubility limit of HcyT·HCl in the chosen solvent.
Refer to the solubility data table below. Ensure the concentration does not exceed the solubility limit. Sonication or gentle heating can aid dissolution, but be cautious of promoting degradation with excessive heat[6].
pH of the aqueous buffer is too high, leading to hydrolysis and potential precipitation of degradation products.
Homocysteine thiolactone is stable in acidic and neutral water but hydrolyzes at pH values above 7[7][8]. Ensure the pH of your buffer is appropriate for your experiment and minimizes hydrolysis.
Difficulty dissolving the compound
Inappropriate solvent selection.
Use a solvent in which HcyT·HCl is readily soluble. See the solubility data table for guidance. For aqueous solutions, ensure the pH is not excessively high.
Frequently Asked Questions (FAQs)
Q1: How should I store Homocysteine Thiolactone Hydrochloride?
A: The solid, crystalline form of HcyT·HCl should be stored at -20°C in a tightly sealed container, protected from air, moisture, and light[1][4][9]. It is stable for at least four years under these conditions[1][5].
Q2: How long are aqueous solutions of HcyT·HCl stable?
A: It is strongly recommended not to store aqueous solutions for more than one day[1]. The half-life of Homocysteine thiolactone in water at pH 7.4 is approximately 24-30 hours[2]. For optimal and consistent results, always prepare fresh aqueous solutions immediately before use.
Q3: Can I prepare stock solutions in organic solvents?
A: Yes, stock solutions can be prepared in organic solvents such as DMSO and dimethylformamide (DMF)[1]. When preparing these solutions, it is advisable to purge the solvent with an inert gas to minimize oxidation[1]. Stock solutions in solvents can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture[10].
Q4: What is the primary degradation pathway for HcyT·HCl in solution?
A: The primary degradation pathway in aqueous solutions, particularly at pH above 7, is hydrolysis of the thioester bond to form homocysteine[7][8][11]. Additionally, HcyT·HCl can react with primary amines, leading to N-homocysteinylation of molecules like proteins[2][12].
Q5: What are the hazardous decomposition products of HcyT·HCl?
A: Under fire conditions, HcyT·HCl may decompose to produce toxic fumes, including hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen sulfide[9][13][14].
Data Presentation
Solubility of Homocysteine Thiolactone Hydrochloride
Protocol for Preparation of an Aqueous HcyT·HCl Solution for Cell Culture Experiments
Calculate the required amount: Determine the mass of HcyT·HCl needed to achieve the desired final concentration in your cell culture medium.
Weigh the compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of solid HcyT·HCl.
Dissolution: Dissolve the weighed HcyT·HCl in a small volume of sterile, aqueous buffer (e.g., PBS, pH 7.2) or directly in the cell culture medium. Ensure complete dissolution.
Sterilization: If dissolved in a buffer first, sterile-filter the solution through a 0.22 µm filter.
Final Dilution: Add the sterile HcyT·HCl solution to the final volume of cell culture medium to achieve the desired working concentration.
Immediate Use: Use the prepared medium immediately. Do not store aqueous solutions of HcyT·HCl[1].
Protocol for Quantification of Homocysteine Thiolactone in Plasma by HPLC
This is a generalized protocol based on described methods[3][16]. Specific parameters may need optimization.
Sample Preparation:
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
Centrifuge to separate plasma.
Perform ultrafiltration to separate HcyT·HCl from macromolecules.
Chromatographic Separation:
Use a high-pressure liquid chromatography (HPLC) system.
Employ either a reverse-phase or a cation exchange micro-bore column.
Detection and Quantification:
Monitor the absorbance at 240 nm, which is the maximum absorbance wavelength for HcyT·HCl[3][16].
Quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of HcyT·HCl.
Visualizations
Caption: Formation of Homocysteine Thiolactone and subsequent protein modification.
Caption: Inhibition of insulin signaling by Homocysteine Thiolactone via oxidative stress.
Caption: Recommended workflow for preparing HcyT·HCl solutions.
Technical Support Center: Optimizing Homocysteine Thiolactone Hydrochloride Concentration for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Homocysteine thiolactone hydrochloride (HCTL-HCl) in cell treatment e...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Homocysteine thiolactone hydrochloride (HCTL-HCl) in cell treatment experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Homocysteine thiolactone hydrochloride and what is its primary mechanism of action in cells?
Homocysteine thiolactone (HCTL) is a reactive cyclic thioester of the amino acid homocysteine. Its primary mechanism of toxicity in cells is through a process called N-homocysteinylation , where it covalently modifies the ε-amino group of lysine (B10760008) residues in proteins.[1][2] This modification can alter the structure and function of proteins, leading to cellular dysfunction, induction of oxidative stress, and the formation of protein aggregates.[1][2][3]
Q2: What are the typical concentration ranges of HCTL-HCl used for treating cells in culture?
The effective concentration of HCTL-HCl can vary significantly depending on the cell type and the biological endpoint being measured. Here are some reported ranges:
Endothelial Cells (e.g., HUVECs): Concentrations between 50 µM and 200 µM have been shown to induce apoptosis in a concentration-dependent manner.[4][5]
Human Promyeloid Leukemia Cells (HL-60): Time- and concentration-dependent induction of apoptosis has been observed.[6]
Human Trophoblasts: A concentration-dependent increase in apoptosis is seen with 50 µM to 400 µM of HCTL-HCl.[7]
Human Monocytic Cells (U937): A concentration of 20 µM can induce the expression of pro-inflammatory cytokines, while 100 µM has been shown to activate the NF-κB signaling pathway.
Q3: How should I prepare a stock solution of HCTL-HCl?
HCTL-HCl is soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a fresh stock solution in sterile phosphate-buffered saline (PBS) at a pH of 7.2 or in cell culture medium. The solubility in PBS (pH 7.2) is approximately 10 mg/mL. Due to the reactivity of the thiolactone ring, it is advisable to prepare fresh solutions for each experiment and not to store aqueous solutions for more than a day.
Q4: How stable is Homocysteine thiolactone in cell culture medium?
The thiolactone ring of HCTL can undergo hydrolysis at physiological pH. While it is relatively stable, its reactivity means that its effective concentration may decrease over long incubation periods.[8] It is important to consider this when designing long-term experiments.
Data Presentation
Summary of Effective HCTL-HCl Concentrations in Various Cell Lines
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of HCTL-HCl on a chosen cell line.
Materials:
Cells of interest
Complete cell culture medium
Homocysteine thiolactone hydrochloride (HCTL-HCl)
Phosphate-Buffered Saline (PBS), sterile
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
96-well cell culture plates
Multichannel pipette
Microplate reader
Methodology:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
Compound Preparation: Prepare a series of dilutions of HCTL-HCl in complete culture medium from a freshly prepared stock solution.
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared HCTL-HCl dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution, if any).
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C, or until a purple precipitate is visible.
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the HCTL-HCl concentration to determine the dose-response curve.
Protocol 2: Apoptosis Detection using Annexin V Staining
Objective: To quantify the percentage of apoptotic cells after treatment with HCTL-HCl.
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of HCTL-HCl for the appropriate duration. Include a vehicle control.
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 3: Western Blot for NF-κB Activation
Objective: To assess the activation of the NF-κB pathway by analyzing the nuclear translocation of the p65 subunit.
Materials:
Cells of interest (e.g., U937)
Complete cell culture medium
Homocysteine thiolactone hydrochloride (HCTL-HCl)
Nuclear and Cytoplasmic Extraction Kit
BCA Protein Assay Kit
SDS-PAGE gels
Transfer buffer
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (anti-NF-κB p65, anti-Lamin B1 as a nuclear marker, anti-GAPDH as a cytoplasmic marker)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Methodology:
Cell Treatment: Treat cells with HCTL-HCl (e.g., 100 µM for U937 cells) for the desired time.
Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies (anti-p65, anti-Lamin B1, anti-GAPDH) overnight at 4°C.
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Analysis: An increase in the p65 signal in the nuclear fraction (normalized to Lamin B1) and a corresponding decrease in the cytoplasmic fraction (normalized to GAPDH) indicates NF-κB activation.
Mandatory Visualizations
Caption: Experimental workflow for studying HCTL-HCl effects.
Caption: HCTL-induced signaling pathways.
Troubleshooting Guide
Problem 1: Precipitation of HCTL-HCl in culture medium.
Possible Cause: The concentration of HCTL-HCl exceeds its solubility limit in the medium, or the stock solution was not properly prepared.
Solution:
Ensure the final concentration of any solvent (like DMSO, if used for other compounds) is low (typically <0.5%).
Prepare fresh HCTL-HCl stock solution in sterile PBS (pH 7.2) or directly in the culture medium for each experiment.
Gently warm the medium to 37°C before adding the HCTL-HCl stock solution.
Visually inspect the medium for any signs of precipitation after adding the compound.
Problem 2: High variability in cell viability or apoptosis assays.
Possible Cause: Uneven cell seeding, edge effects in the multi-well plate, or degradation of HCTL-HCl over time.
Solution:
Ensure a single-cell suspension before seeding to avoid clumps.
To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.
For long-term experiments, consider replenishing the medium with fresh HCTL-HCl at regular intervals.
Ensure consistent incubation times and conditions for all plates.
Problem 3: No significant effect of HCTL-HCl is observed at expected concentrations.
Possible Cause: The specific cell line may be resistant to HCTL-HCl, the compound may have degraded, or the incubation time is too short.
Solution:
Perform a dose-response experiment with a wider range of concentrations and multiple time points (e.g., 24, 48, 72 hours).
Always use a freshly prepared solution of HCTL-HCl.
Include a positive control for the assay being performed (e.g., a known inducer of apoptosis) to ensure the assay is working correctly.
Consider the doubling time of your cell line; slower-growing cells may require longer incubation times to show an effect.
Problem 4: Inconsistent results in Western blotting for NF-κB activation.
Possible Cause: Inefficient nuclear/cytoplasmic fractionation, protein degradation, or issues with antibody quality.
Solution:
Use a commercially available and validated fractionation kit and follow the protocol carefully.
Always add protease and phosphatase inhibitors to your lysis buffers.
Validate the efficiency of your fractionation by probing for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers.
Ensure your primary and secondary antibodies are validated for the species and application. Run appropriate controls, including a positive control for NF-κB activation (e.g., TNF-α treatment).
Technical Support Center: Homocysteine Thiolactone Hydrochloride HPLC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Homocysteine thiolactone hydrochloride (H...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Homocysteine thiolactone hydrochloride (HTL-HCl) HPLC assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Homocysteine thiolactone hydrochloride using HPLC.
Question: Why am I seeing no peaks or very small peaks for my standards and samples?
Answer:
This issue can stem from several sources, ranging from sample degradation to instrument problems. A systematic approach to troubleshooting is recommended.
Analyte Instability: Homocysteine thiolactone can be unstable in plasma.[1] It is crucial to process and analyze samples promptly or store them appropriately at -86°C, where they have been shown to be stable for up to one month.[1]
Improper Sample Preparation: Incomplete extraction or derivatization will lead to low analyte concentration.
Ensure the pH of the extraction and derivatization buffers is correct.[2][3]
Wavelength: Ensure the detector is set to the correct wavelength for the derivative being analyzed (e.g., 316 nm for the BBCP derivative).[2]
Mobile Phase: The mobile phase composition is critical for retention and elution. A mismatch between the mobile phase and the column can lead to the analyte not being retained or eluting in the solvent front.[5]
Instrument Issues:
Leaks: Check for leaks in the HPLC system, as this can lead to a loss of sample.[5]
Injector Problems: A faulty injector rotor or a partially filled sample loop can result in inconsistent or no injection.
Detector Lamp: A failing detector lamp will result in a loss of sensitivity.[5]
Question: My chromatogram shows significant peak tailing. What could be the cause?
Answer:
Peak tailing is a common issue in HPLC and can be caused by several factors:
Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to poor peak shape. If the column is old or has been used with harsh mobile phases, it may need to be replaced.[5]
Secondary Interactions: Interactions between the analyte and active sites on the silica (B1680970) backbone of the column (silanols) can cause peak tailing. This can often be mitigated by:
Adjusting Mobile Phase pH: Lowering the mobile phase pH can reduce the interaction with residual silanols.[6]
Using an End-Capped Column: Modern, well-end-capped columns have fewer exposed silanol (B1196071) groups.
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and reinjecting.
Contamination: Contamination at the head of the column can also cause peak shape issues. Consider using a guard column to protect the analytical column.[7]
Question: I am observing a drifting baseline in my chromatogram. How can I fix this?
Answer:
Baseline drift can interfere with peak integration and reduce the accuracy of your results. Common causes include:
Temperature Fluctuations: Ensure the column and mobile phase are at a stable temperature. Using a column oven is highly recommended.[8]
Mobile Phase Issues:
Incomplete Mixing: If you are using a gradient, ensure the solvents are being mixed properly.
Contamination: Using low-quality solvents or contaminated additives can cause the baseline to drift. Always use HPLC-grade solvents and high-purity salts.
UV Absorbing Contaminants: If a contaminant is slowly eluting from the column, it can cause the baseline to drift.
Detector Issues: A dirty flow cell or a failing detector lamp can also lead to baseline drift.[8]
Question: My retention times are shifting between injections. What is the problem?
Answer:
Consistent retention times are crucial for peak identification. Shifting retention times can be caused by:
Changes in Mobile Phase Composition:
Inaccurate Mixing: If preparing the mobile phase online, ensure the pump is functioning correctly. Manually preparing the mobile phase can help troubleshoot this.[7]
Evaporation: One of the mobile phase components may be evaporating, leading to a change in composition. Keep mobile phase reservoirs covered.
Column Temperature: Inconsistent column temperature will cause retention times to shift. A column oven is essential for stable retention times.[8]
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Pump Issues: A malfunctioning pump can deliver an inconsistent flow rate, leading to shifting retention times.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing an HPLC-UV method for Homocysteine thiolactone hydrochloride in urine?
A1: A good starting point is a method involving liquid-liquid extraction followed by derivatization and analysis on a C18 column. A published method uses a Zorbax SB-C18 column (150 x 4.6 mm, 5 µm) with gradient elution. The mobile phase consists of 0.1% acetic acid and acetonitrile, delivered at a flow rate of 1 mL/min. Detection is performed at 316 nm after derivatization with 1-benzyl-2-chloropyridinium bromide (BBCP).[2][9]
Q2: What are the key validation parameters to consider for a Homocysteine thiolactone hydrochloride HPLC assay?
A2: According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:[10]
Accuracy: How close the measured value is to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed at intra-day and inter-day levels.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.
Q3: Can I analyze Homocysteine thiolactone without derivatization?
A3: While direct UV detection of underivatized Homocysteine thiolactone is possible, it generally offers lower sensitivity.[11] Derivatization is often employed to enhance the UV absorbance or to introduce a fluorescent tag, thereby significantly improving the sensitivity and allowing for the detection of low concentrations in biological matrices.[4]
Q4: What are some common sample preparation techniques for Homocysteine thiolactone hydrochloride from biological samples?
A4: Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This is used to separate the analyte from the sample matrix. A common approach for urine samples involves extraction with chloroform, followed by re-extraction with hydrochloric acid.[2]
Solid-Phase Extraction (SPE): This can be used to clean up the sample and concentrate the analyte.
Protein Precipitation: For plasma or serum samples, proteins are typically removed by precipitation with an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).[3][12]
Quantitative Data Summary
The following tables summarize typical performance characteristics of various HPLC methods for the determination of Homocysteine thiolactone.
Technical Support Center: Interference of Homocysteine Thiolactone Hydrochloride in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from Homocyst...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from Homocysteine Thiolactone Hydrochloride (HTL) in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is Homocysteine Thiolactone Hydrochloride (HTL) and why is it a concern in biochemical assays?
Homocysteine Thiolactone Hydrochloride is a reactive cyclic thioester of the amino acid homocysteine. In experimental settings, it is often used to induce hyperhomocysteinemia in cell culture and animal models. Its reactivity, particularly towards primary amines, can lead to interference in various biochemical assays, potentially yielding inaccurate results. The primary concern is the N-homocysteinylation of proteins, where HTL covalently modifies lysine (B10760008) residues.[1][2][3]
Q2: How does HTL interfere with common protein quantification assays like the BCA and Bradford assays?
While direct quantitative studies on HTL interference are limited, the chemical principles of these assays suggest potential issues:
Bicinchoninic Acid (BCA) Assay: This assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by the detection of Cu¹⁺ with bicinchoninic acid.[4][5] HTL, or its hydrolysis product homocysteine, contains a free thiol group that can also reduce Cu²⁺, leading to an overestimation of protein concentration.
Bradford Assay: This assay is based on the binding of Coomassie Brilliant Blue dye to basic and aromatic amino acid residues, particularly arginine and lysine.[6][7][8] N-homocysteinylation of lysine residues by HTL introduces a new chemical moiety, which could alter the dye-binding properties of the protein and lead to inaccurate quantification.
Q3: Can HTL interfere with enzyme activity assays?
Yes, HTL has been shown to inhibit the activity of several enzymes. This inhibition can be irreversible. For instance, HTL has been reported to inhibit acetylcholinesterase and enhance the activity of butyrylcholinesterase.[9][10] It can also affect the activity of paraoxonase and aryl esterase. Therefore, if your experiment involves enzymatic reactions, it is crucial to consider the potential inhibitory effects of HTL.
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration Measurement in Samples Containing HTL
Symptoms:
Higher-than-expected protein concentrations when using the BCA assay.
Inconsistent or lower-than-expected protein concentrations with the Bradford assay.
Possible Cause:
BCA Assay: The thiol group of HTL or its hydrolysis product, homocysteine, reduces Cu²⁺, leading to a false positive signal.
Bradford Assay: Modification of lysine residues by HTL alters the protein's affinity for the Coomassie dye.
Solutions:
Remove HTL Before Assay: The most reliable approach is to remove HTL from the sample prior to protein quantification. This can be achieved through:
Protein Precipitation: Use methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation to isolate the protein from the HTL-containing solution.[11][12][13][14]
Buffer Exchange: Techniques like dialysis or size-exclusion chromatography can effectively separate proteins from small molecules like HTL.[12][15]
Use a Compatible Assay: If sample manipulation is not feasible, consider using a protein assay that is less susceptible to interference from thiol-containing compounds. However, validation with appropriate controls is essential.
Issue 2: Altered Enzyme Kinetics in the Presence of HTL
Symptoms:
Unexpected decrease or increase in enzyme activity.
Changes in Michaelis-Menten kinetic parameters (Km and Vmax).
Possible Cause:
Direct inhibition or activation of the enzyme by HTL.
N-homocysteinylation of the enzyme, leading to conformational changes and altered activity.
Solutions:
Control Experiments: Perform control experiments with and without HTL to quantify its effect on the enzyme's activity.
Removal of HTL: If HTL is not the subject of the investigation but a component of the experimental model, remove it from the protein sample before the enzyme assay using the methods described in Issue 1 .
Alternative Models: If possible, consider using an alternative method to induce the desired cellular state that does not involve HTL.
Quantitative Data on HTL Interference
The following table summarizes the inhibitory effects of Homocysteine Thiolactone on specific enzymes.
Protocol 1: Acetone Precipitation for Removal of HTL
This protocol is a general method for precipitating proteins to remove interfering substances like HTL.[11][14]
Materials:
Cold acetone (-20°C)
Microcentrifuge tubes
Microcentrifuge
Procedure:
Place your protein sample (e.g., cell lysate) in a microcentrifuge tube.
Add four times the sample volume of cold (-20°C) acetone to the tube.
Vortex briefly and incubate the mixture at -20°C for 60 minutes.
Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.
Carefully decant and discard the supernatant which contains the HTL.
Allow the protein pellet to air dry for a few minutes to evaporate any residual acetone. Do not over-dry the pellet as it may be difficult to redissolve.
Resuspend the protein pellet in a buffer compatible with your downstream assay.
minimizing off-target effects of Homocysteine thiolactone hydrochloride
Technical Support Center: Homocysteine Thiolactone Hydrochloride This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Homocysteine T...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Homocysteine Thiolactone Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Homocysteine Thiolactone Hydrochloride (HCTL), with a focus on minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Homocysteine Thiolactone Hydrochloride (HCTL)?
A1: Homocysteine thiolactone hydrochloride is the cyclic thioester of the amino acid homocysteine.[1] It is a reactive metabolite formed from homocysteine through an error-editing reaction by methionyl-tRNA synthetase.[1][2] This compound is often used in research to study the pathological effects of hyperhomocysteinemia, a condition linked to cardiovascular and neurodegenerative diseases.[3][4]
Q2: What is the primary mechanism of action of HCTL?
A2: The primary mechanism of HCTL's toxicity involves a post-translational modification called N-homocysteinylation, where it acylates the ε-amino groups of lysine (B10760008) residues in proteins.[2][5] This modification can alter protein structure and function, leading to protein damage, aggregation, and the induction of autoimmune responses.[4][5]
Q3: What are the known off-target effects of HCTL?
A3: The main off-target effect of HCTL is the indiscriminate N-homocysteinylation of various proteins, which is not specific to a single target.[5] This can lead to a wide range of cellular and systemic effects, including:
Oxidative Stress: HCTL can induce oxidative stress, which in turn can impair cellular signaling pathways, such as insulin (B600854) signaling.[3][6]
Protein Aggregation: N-homocysteinylation of proteins like α-synuclein can exacerbate their aggregation, contributing to neurotoxicity.[2]
Enzyme Activity Alteration: HCTL can inhibit certain enzymes, like acetylcholinesterase, while enhancing the activity of others, such as butyrylcholinesterase.[7]
Vascular Dysfunction: It can be detrimental to vascular function by promoting the formation of more tightly packed fibrin (B1330869) structures and inducing arteriosclerotic plaque formation.[3][8]
Q4: How can I minimize the off-target effects of HCTL in my experiments?
A4: To minimize off-target effects, consider the following strategies:
Concentration Optimization: Use the lowest effective concentration of HCTL, as determined by a dose-response study for your specific cell type or model. High concentrations are more likely to lead to widespread, non-specific protein modification.
Use of Antioxidants: Co-incubation with antioxidants like glutathione (B108866) can help mitigate the oxidative stress-related off-target effects of HCTL.[6]
Control Experiments: Include appropriate controls, such as treating cells with homocysteine itself or other structurally related but less reactive molecules, to distinguish the specific effects of HCTL.
Duration of Exposure: Limit the duration of HCTL exposure to the minimum time required to observe the desired on-target effect.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
High Cell Death/Toxicity
HCTL concentration is too high.
Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 10 µM) and titrate upwards.[8]
Prolonged exposure to HCTL.
Reduce the incubation time. A 10-minute exposure has been shown to be sufficient to impact signaling pathways in some cell types.[6]
Inconsistent or Irreproducible Results
Instability of HCTL in solution.
Prepare fresh stock solutions of HCTL for each experiment. It is soluble in water.[3] For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.[9]
Variability in cell confluence or passage number.
Use cells within a consistent passage number range and ensure similar confluence at the time of treatment.[10]
Unexpected Changes in Signaling Pathways
Off-target effects due to oxidative stress.
Co-treat with an antioxidant like glutathione (e.g., 250 µM) to counteract oxidative stress-mediated effects.[6] This can help to isolate the effects of N-homocysteinylation from those of general oxidative damage.
N-homocysteinylation of upstream signaling proteins.
Use targeted inhibitors for suspected off-target pathways to confirm if the observed effect is a direct or indirect consequence of HCTL treatment.
Weigh the desired amount of DL-Homocysteine thiolactone hydrochloride powder.
Dissolve in sterile, deionized water to create a stock solution. A common stock concentration is 10 mM.
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[9] Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Culture Treatment with HCTL
Culture cells to the desired confluence (typically 80-90%).[10]
Prepare the final working concentration of HCTL by diluting the stock solution in a fresh, antibiotic-free cell culture medium.
Remove the old medium from the cells and replace it with the HCTL-containing medium.
Incubate the cells for the desired period (e.g., 10 minutes to 24 hours), depending on the experimental endpoint.[6][10]
After incubation, wash the cells with phosphate-buffered saline (PBS) and proceed with downstream analysis (e.g., cell lysis for western blotting, RNA extraction, etc.).
Protocol 3: Mitigation of Oxidative Stress-Induced Off-Target Effects
Prepare a stock solution of glutathione (GSH) in sterile water.
Pre-incubate the cells with the desired concentration of GSH (e.g., 250 µM) for a short period (e.g., 5 minutes) before adding HCTL.[6]
Add HCTL to the GSH-containing medium to the desired final concentration.
Continue with the standard HCTL treatment protocol.
Include control groups treated with GSH alone and HCTL alone to assess the individual and combined effects.
Visualizations
Caption: Metabolic formation of HCTL and its subsequent off-target effects.
Caption: Workflow for mitigating HCTL off-target effects.
Technical Support Center: Synthesis of Homocysteine Thiolactone Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Homocysteine thio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Homocysteine thiolactone hydrochloride and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of DL-Homocysteine thiolactone hydrochloride?
A1: The primary starting materials for the synthesis of DL-Homocysteine thiolactone hydrochloride are DL-methionine[1][2][3] or 2-methyl-4-chlorobutyryl chloride[4]. The choice of starting material can influence the synthetic route, reaction conditions, and overall yield.
Q2: My product yield is consistently low. What are the potential causes and how can I improve it?
A2: Low product yield can stem from several factors. One common issue in electrolytic synthesis methods is the choice of electrode material. Using lead electrodes, for instance, can result in lower yields and heavy metal contamination.[1] Switching to a non-toxic graphite (B72142) electrode can significantly improve the product yield and purity.[1] Additionally, optimizing reaction conditions such as temperature, reaction time, and reagent ratios is crucial. For syntheses starting from DL-methionine, harsh reaction conditions can lead to side reactions, reducing the overall yield.[2]
Q3: How can I minimize the formation of by-products during the synthesis?
A3: Minimizing by-products is key to achieving high purity and yield. In methods involving the reduction of DL-methionine, avoiding harsh pyrolysis conditions can prevent the formation of unwanted side products.[2] Continuous flow reactors, such as microchannel reactors, can also enhance control over reaction conditions, leading to fewer by-products and improved yield.[1][3]
Q4: What are the recommended methods for purification of the final product?
A4: Recrystallization is a common and effective method for purifying DL-Homocysteine thiolactone hydrochloride.[4][5] After the reaction is complete, the crude product can be dissolved in a suitable solvent (e.g., water) and then allowed to crystallize, often at low temperatures, to obtain a product with high purity.[1][5]
Q5: Are there any environmentally friendly synthesis methods available?
A5: Yes, efforts have been made to develop more environmentally friendly synthetic routes. One approach involves a one-step synthesis from methionine that avoids harsh reaction conditions and reduces the generation of toxic gases and high-salt wastewater.[2] Furthermore, using graphite electrodes instead of lead electrodes in electrolytic synthesis not only improves yield but also mitigates heavy metal pollution.[1]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low Yield
Inefficient electrolytic reduction.
Replace lead cathodes with carbon-based electrodes like graphite or carbon felt to improve faradic efficiency and avoid heavy metal contamination.[1][6]
Suboptimal reaction temperature.
For the dehydration condensation step, maintain the temperature between 40-50°C under vacuum.[1] For the reduction of DL-methionine with metallic sodium, a low temperature of -35°C to -40°C is recommended.[5]
Incomplete reaction.
In continuous flow systems, ensure the reaction is circulated until completion.[1] Monitor the reaction progress using techniques like high-performance liquid chromatography (HPLC).[1][6]
Product Contamination
Presence of heavy metals.
Avoid using lead electrodes in electrolytic synthesis.[1]
Residual starting materials or by-products.
After synthesis, perform impurity removal treatment on the catholyte before proceeding to dehydration and condensation.[1] Utilize purification methods like recrystallization.[4][5]
Inconsistent Results
Fluctuations in reaction conditions.
Employ a continuous flow reactor, such as a microchannel reactor, for better control over reaction parameters like temperature and flow rate.[1][3]
Degradation of reagents.
Ensure the quality and purity of starting materials and reagents.
Experimental Protocols & Data
Table 1: Comparison of Yields in Electrolytic Synthesis
The following diagram illustrates a common synthetic route starting from DL-methionine, involving the formation of DL-homocystine, followed by reduction and cyclization to yield the final product.
Caption: General synthesis pathway from DL-Methionine.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to troubleshooting low yields in the synthesis process.
Caption: Troubleshooting logic for low synthesis yield.
dealing with Homocysteine thiolactone hydrochloride light and moisture sensitivity
Technical Support Center: Homocysteine Thiolactone Hydrochloride This technical support center provides guidance on the handling, storage, and troubleshooting of experiments involving Homocysteine thiolactone hydrochlori...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Homocysteine Thiolactone Hydrochloride
This technical support center provides guidance on the handling, storage, and troubleshooting of experiments involving Homocysteine thiolactone hydrochloride, with a focus on its sensitivity to light and moisture.
Frequently Asked Questions (FAQs)
Q1: What is Homocysteine thiolactone hydrochloride and why is it sensitive to light and moisture?
Homocysteine thiolactone hydrochloride is a cyclic thioester of the amino acid homocysteine. Its reactivity, which makes it a valuable research tool, also contributes to its instability. The thiolactone ring is susceptible to hydrolysis in the presence of moisture, which opens the ring to form homocysteine.[1][2] Light, particularly UV light, can provide the energy to promote photo-degradation pathways, leading to a loss of purity and the formation of unknown byproducts.
Q2: How should I store Homocysteine thiolactone hydrochloride powder?
To ensure its stability, the solid compound should be stored in a tightly sealed container, protected from light.[3][4] For long-term storage, it is recommended to keep it in a cool, dry place.[5][6] Some suppliers recommend storage at 4°C or under an inert gas atmosphere to minimize degradation from atmospheric moisture and oxygen.[4][7]
Q3: What is the recommended procedure for preparing stock solutions?
Stock solutions should be prepared fresh whenever possible. Use anhydrous solvents to minimize hydrolysis. The compound is soluble in water, DMSO, and methanol. For aqueous solutions, consider using a buffer with a slightly acidic pH, as the thiolactone is more stable in acidic to neutral conditions and hydrolyzes more rapidly at a pH above 7.[1][2] Store stock solutions in light-protecting (amber) vials at -20°C or -80°C for short-term and long-term storage, respectively.
Q4: Can I repeatedly open and close the main container of Homocysteine thiolactone hydrochloride?
To prevent degradation from repeated exposure to light and atmospheric moisture, it is highly recommended to aliquot the powder into smaller, single-use vials upon receipt. This practice minimizes the exposure of the bulk material to the environment.
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
Inconsistent or non-reproducible experimental results.
Degradation of the compound due to improper handling or storage.
1. Review your storage and handling procedures. 2. Use a fresh, unopened vial of the compound. 3. Prepare fresh stock solutions. 4. Perform a quality control check on your compound (e.g., via HPLC) to assess its purity.
Loss of compound activity over time in solution.
Hydrolysis of the thiolactone ring in aqueous solutions.
1. Prepare fresh solutions before each experiment. 2. If you must store solutions, use anhydrous solvents and store at -80°C in tightly sealed, light-protected vials. 3. For aqueous buffers, ensure the pH is neutral or slightly acidic.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
Degradation of the compound into impurities.
1. Confirm the identity of the main peak with a standard. 2. If new peaks appear over time, this indicates degradation. Follow the recommendations for preventing degradation. 3. Consider if your experimental conditions (e.g., high pH, prolonged exposure to light) are causing the degradation.
Solid material appears discolored (e.g., yellowed) or clumpy.
Significant degradation due to prolonged exposure to light and/or moisture.
1. Do not use the material. 2. Discard the vial and obtain a fresh supply. 3. Review your receiving and storage procedures to prevent this from happening in the future.
Data Presentation
Table 1: Recommended Storage and Handling Conditions
Amber glass vials with screw caps (B75204) and PTFE septa
Anhydrous DMSO
Micropipettes and sterile, filtered pipette tips
Procedure:
Place the unopened vial of Homocysteine thiolactone hydrochloride, along with all necessary equipment (balance, vials, etc.), into a glove box or a controlled low-humidity environment.
Allow the compound to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation.
Carefully open the main vial.
Weigh the desired amounts of the powder into pre-labeled amber vials. Work quickly to minimize exposure time.
Backfill each vial with inert gas before sealing tightly.
For the main vial, flush the headspace with inert gas before resealing.
Store the aliquoted vials and the main vial under the recommended storage conditions (4°C, dark, desiccated).
To prepare a stock solution, take one of the aliquoted vials and allow it to warm to room temperature before opening.
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
Vortex briefly to dissolve the compound completely.
If not for immediate use, flush the headspace of the stock solution vial with inert gas, seal tightly, and store at -80°C.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision tree for proper handling and storage.
Technical Support Center: Quality Control of Commercial Homocysteine Thiolactone Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Homocysteine thiolactone hydroch...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Homocysteine thiolactone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the typical specifications for high-quality commercial Homocysteine thiolactone hydrochloride?
A1: High-quality commercial Homocysteine thiolactone hydrochloride should meet the specifications outlined in the table below. These are typical values; always refer to the Certificate of Analysis (CoA) provided by your supplier for lot-specific data.
Parameter
Typical Specification
Test Method
Appearance
White to off-white or pale yellow crystalline powder.[1][2]
Visual Inspection
Identification
Conforms to the structure of Homocysteine thiolactone hydrochloride.
Approximately 199 - 203 °C (with decomposition).[1]
Melting Point Apparatus
Loss on Drying
≤0.5%
Gravimetric
Specific Rotation
-1.0° to +1.0° (for DL-form)
Polarimetry
Residual Solvents
Meets ICH Q3C limits.
GC-HS
Heavy Metals
≤10 ppm (as Pb)
ICP-MS or Colorimetric Method
Q2: How should I properly store Homocysteine thiolactone hydrochloride?
A2: To ensure the stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. For long-term storage, temperatures of -20°C are recommended. The compound is known to be sensitive to air and moisture.
Q3: What are the potential impurities in commercial Homocysteine thiolactone hydrochloride?
A3: Potential impurities can originate from the synthesis process or degradation. Common synthesis-related impurities include the starting material, DL-methionine, and intermediates such as DL-homocystine and DL-homocysteine.[4][5][6] The primary degradation product is homocysteine, formed by the hydrolysis of the thiolactone ring, a reaction that is accelerated at neutral to alkaline pH.[7][8]
Q4: Can I use this product in cell culture or in vivo studies?
A4: Yes, this product is used in various biological studies. However, it is critical to ensure the material is sterile and free of endotoxins for such applications. For in vivo studies, it is important to be aware of its potential toxicities, including neurotoxic and cardiomodulatory effects.[2] Always consult relevant literature and safety data sheets before use.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quality control and use of Homocysteine thiolactone hydrochloride.
Issue
Possible Cause(s)
Recommended Action(s)
Product appears discolored (yellowish or brownish) or clumpy.
1. Moisture absorption: The compound is hygroscopic. 2. Degradation: Exposure to light, air, or high temperatures.
1. Check the integrity of the container seal. 2. Perform a Loss on Drying test to quantify moisture content. 3. Re-test purity by HPLC to check for degradation products.
Lower than expected purity by HPLC or titration.
1. Degradation: Hydrolysis to homocysteine. 2. Presence of synthesis-related impurities: e.g., DL-methionine, DL-homocystine.
1. Use a validated HPLC method capable of separating the main peak from potential impurities and degradants. 2. Check the pH of your sample preparation; acidic conditions will minimize hydrolysis. 3. Run co-injection with standards of potential impurities if available.
Inconsistent or unexpected results in biological assays.
1. Impurity interference: Unidentified impurities may have biological activity. 2. Degradation in media: Hydrolysis to homocysteine at physiological pH (around 7.4) can occur.[7]
1. Always use a fresh, well-characterized lot of the compound. 2. Prepare solutions immediately before use. Aqueous solutions are not recommended for storage for more than a day. 3. Consider the effect of homocysteine as a potential active compound in your assay.
¹H-NMR spectrum does not match the reference.
1. Wrong solvent or no D₂O exchange: Amine and acid protons will be visible. 2. Presence of impurities: Signals from residual solvents or other impurities. 3. Degradation: Appearance of new peaks corresponding to homocysteine.
1. Ensure the correct deuterated solvent is used (e.g., D₂O). 2. Compare the spectrum to a reference for peak assignments. 3. Integrate all peaks and calculate the relative amounts of impurities.
Solubility issues in aqueous buffers.
1. Incorrect pH: Solubility can be pH-dependent. 2. Concentration too high: Exceeding the solubility limit.
1. The hydrochloride salt is generally soluble in water. 2. Gentle warming or sonication can aid dissolution. 3. Check the supplier's datasheet for solubility information in your specific buffer system.
Experimental Protocols & Visualizations
General Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of a new batch of commercial Homocysteine thiolactone hydrochloride.
Figure 1: General workflow for quality control testing.
Key Experimental Methodologies
1. Purity Determination by HPLC
Principle: This method separates Homocysteine thiolactone hydrochloride from its potential impurities based on their differential partitioning between a stationary phase and a mobile phase.
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and acetonitrile (B52724) (B) can be effective.
Flow Rate: 1.0 mL/min.
Detection: UV at 240 nm.
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase A to a known concentration (e.g., 1 mg/mL).
Procedure:
Equilibrate the column with the initial mobile phase composition.
Inject the sample solution.
Run the gradient program to elute the main compound and any impurities.
Identify the main peak by its retention time compared to a reference standard.
Calculate the purity by the area percentage method (Area of main peak / Total area of all peaks) x 100%.
2. Identification by ¹H-NMR Spectroscopy
Principle: Nuclear Magnetic Resonance spectroscopy provides structural information by measuring the magnetic properties of atomic nuclei. The resulting spectrum is a unique fingerprint of the molecule.
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of D₂O.
Procedure:
Acquire the ¹H-NMR spectrum.
Process the data (Fourier transform, phase correction, and baseline correction).
Compare the chemical shifts, splitting patterns, and integrations of the obtained spectrum with a reference spectrum or known literature values to confirm the structure.
3. Assay by Non-aqueous Acid-Base Titration
Principle: The hydrochloride salt of the amine is titrated with a strong acid in a non-aqueous solvent. The endpoint is determined potentiometrically.
Instrumentation: Potentiometric titrator with a suitable electrode.
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
Solvent: Glacial acetic acid.
Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in glacial acetic acid.
Procedure:
Standardize the perchloric acid titrant against potassium hydrogen phthalate.
Titrate the sample solution with the standardized perchloric acid.
Determine the endpoint from the titration curve.
Calculate the assay content based on the volume of titrant consumed.
Potential Impurity Profile and Logical Relationships
The following diagram illustrates the relationship between the starting material (DL-methionine) and potential process-related impurities that could be found in the final Homocysteine thiolactone hydrochloride product.
Figure 2: Synthesis pathway and potential impurities.
Homocysteine vs. Homocysteine Thiolactone: A Comparative Analysis of Their Biological Effects
For Researchers, Scientists, and Drug Development Professionals Homocysteine, a sulfur-containing amino acid, has long been recognized as a key player in various physiological and pathological processes. Its metabolite,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Homocysteine, a sulfur-containing amino acid, has long been recognized as a key player in various physiological and pathological processes. Its metabolite, homocysteine thiolactone, a cyclic thioester, has emerged as a highly reactive molecule with distinct and often more potent biological effects. This guide provides an objective comparison of the effects of homocysteine and homocysteine thiolactone, supported by experimental data, to aid researchers in understanding their differential impacts and to inform the development of novel therapeutic strategies.
At a Glance: Key Differences
Feature
Homocysteine
Homocysteine Thiolactone
Primary Mechanism of Action
Induces oxidative stress, endothelial dysfunction, and inflammation.
Primarily acts through N-homocysteinylation of proteins, leading to protein damage and dysfunction.
Cellular Toxicity
Moderately toxic at high concentrations.
Significantly more toxic, inducing apoptosis even at low concentrations.
Effect on Gene Expression
Modulates the expression of genes involved in amino acid and lipid metabolism, and cellular movement.
Induces more widespread changes in gene expression, particularly affecting chromatin organization, one-carbon metabolism, and lipid-related processes.
Impact on Fibrinolysis
Can alter fibrin (B1330869) clot structure and slightly impair fibrinolysis at high concentrations.
Significantly increases resistance of fibrin clots to lysis.
Protein Modification
Can S-homocysteinylate proteins via disulfide bond formation.
N-homocysteinylates lysine (B10760008) residues in proteins, an irreversible modification.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from key comparative experiments.
Table 1: Differential Effects on Gene Expression in Human Umbilical Vein Endothelial Cells (HUVECs)
Data from a microarray analysis of HUVECs treated for 24 hours.
Gene Category
Homocysteine (100 µM)
Homocysteine Thiolactone (10 µM)
Number of Significantly Altered mRNAs
30
113
Top Affected Molecular Pathways
- Amino Acid Metabolism- Lipid Metabolism- Cellular Movement
Homocysteine and homocysteine thiolactone exert their effects through distinct signaling pathways. Homocysteine primarily induces cellular stress by promoting the generation of reactive oxygen species (ROS) and activating pro-inflammatory pathways like NF-κB. Homocysteine thiolactone's main mechanism of toxicity is the covalent modification of proteins, leading to a cascade of downstream cellular damage.
Homocysteine-Induced Oxidative Stress and Inflammation
Caption: Homocysteine-induced activation of NF-κB signaling pathway.
Homocysteine Thiolactone-Induced Protein N-Homocysteinylation
Caption: Formation of homocysteine thiolactone and subsequent protein damage.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
HUVEC Culture and Treatment for Gene Expression Analysis
Objective: To compare the effects of homocysteine and homocysteine thiolactone on global gene expression in endothelial cells.
Protocol:
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium-2 (EGM-2) supplemented with 2% fetal bovine serum (FBS), bovine endothelial cell growth factor, and antibiotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed on cells between passages 2 and 6.
Cell Seeding: HUVECs are seeded into 75-cm² flasks or 6-well plates coated with 1% gelatin.
Treatment: Once cells reach 80-90% confluency, the culture medium is replaced with fresh medium containing either D,L-homocysteine (e.g., 100 µM) or L-homocysteine thiolactone HCl (e.g., 10 µM). Control cells receive medium without these compounds.
Incubation: Cells are incubated with the respective treatments for 24 hours.
RNA Extraction: After incubation, total RNA is extracted from the cells using a suitable method, such as TRIzol reagent, following the manufacturer's protocol.
Microarray Analysis of Gene Expression
Objective: To identify and quantify changes in gene expression in response to treatment.
Protocol:
RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a bioanalyzer.
cDNA Synthesis and Labeling: cDNA is synthesized from the total RNA and fluorescently labeled. For example, control cDNA can be labeled with Alexa 555 and treated cDNA with Alexa 647.
Hybridization: The labeled cDNA probes are hybridized to a human genome microarray chip (e.g., Phalanx Biotech OneArray) according to the manufacturer's instructions. This is typically done overnight at 42°C.
Scanning and Data Acquisition: The microarray slides are scanned using a microarray scanner to detect fluorescence intensities.
Data Analysis: The raw data is normalized (e.g., using the Robust Multi-array Average (RMA) method) and analyzed to identify differentially expressed genes. Genes with a fold change greater than a specified threshold (e.g., 1.5 or 2.0) and a p-value less than 0.05 are considered significantly altered.
Quantitative Real-Time PCR (qPCR) for Microarray Validation
Objective: To validate the results obtained from the microarray analysis for selected genes.
Protocol:
Reverse Transcription: A portion of the total RNA extracted in Protocol 1 is reverse transcribed into cDNA using a reverse transcriptase kit with random hexamer primers.
Primer Design: Gene-specific primers for the target genes and a reference gene (e.g., GAPDH or ACTB) are designed.
qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based qPCR master mix, the cDNA template, and the specific primers.
Thermocycling: The reaction is performed in a real-time PCR system with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.
Fibrin Clot Lysis Assay
Objective: To assess the impact of homocysteine and homocysteine thiolactone on fibrinolysis.
Protocol:
Plasma Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.
Assay Setup: In a 96-well plate, plasma is mixed with a solution containing tissue factor, phospholipids, calcium chloride, and a plasminogen activator (e.g., tPA). Test compounds (homocysteine or homocysteine thiolactone) are added at desired concentrations.
Turbidity Measurement: The plate is incubated at 37°C, and the absorbance (turbidity) at 405 nm is measured every minute for a specified period (e.g., 120 minutes).
Data Analysis: The clot lysis time is determined as the time from the peak turbidity to a 50% reduction in the peak absorbance value. The maximum absorbance (Absmax) is also recorded as a measure of clot density.
Quantification of Protein N-Homocysteinylation
Objective: To measure the extent of protein modification by homocysteine thiolactone.
Protocol:
Protein Hydrolysis: The protein sample is subjected to complete acid or enzymatic hydrolysis to release the constituent amino acids.
Derivatization: The free amino acids are derivatized to make them volatile and suitable for gas chromatography or detectable by fluorescence in liquid chromatography.
Chromatographic Separation and Mass Spectrometric Detection: The derivatized amino acids are separated by gas chromatography or high-performance liquid chromatography (HPLC) and detected by mass spectrometry (MS).
Quantification: The amount of N-homocysteinyl-lysine is quantified by comparing its peak area to that of a known internal standard.
Conclusion
The available evidence strongly indicates that homocysteine thiolactone is a more potent and directly damaging metabolite compared to homocysteine. Its primary mechanism of toxicity, N-homocysteinylation of proteins, leads to significant cellular dysfunction and apoptosis, particularly in the vascular endothelium. While elevated homocysteine levels are a well-established risk factor for cardiovascular disease, the conversion of homocysteine to homocysteine thiolactone appears to be a critical step in mediating this toxicity.
This comparative guide highlights the distinct molecular actions of these two related molecules. For researchers and drug development professionals, understanding these differences is crucial for designing targeted therapeutic interventions. Strategies aimed at reducing the formation of homocysteine thiolactone or protecting proteins from N-homocysteinylation may offer more effective approaches to mitigating the pathological consequences of hyperhomocysteinemia.
Comparative
Differential Gene Expression in Response to Homocysteine Thiolactone Hydrochloride: A Comparative Guide
For researchers and professionals in drug development, understanding the precise molecular changes induced by homocysteine thiolactone hydrochloride (HCTL) is critical for elucidating its role in various pathologies and...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, understanding the precise molecular changes induced by homocysteine thiolactone hydrochloride (HCTL) is critical for elucidating its role in various pathologies and for the development of targeted therapies. This guide provides a comparative analysis of the differential gene expression in human vascular endothelial cells upon treatment with HCTL, contrasted with other homocysteine-related metabolites. The data and protocols presented are derived from a key study in the field, offering a foundation for further investigation.
Comparative Analysis of Gene Expression
A pivotal study by Gurda et al. (2015) provides a comprehensive comparison of the effects of homocysteine thiolactone (Hcy-thiolactone), N-homocysteinylated protein (N-Hcy-protein), and homocysteine (Hcy) on gene expression in Human Umbilical Vein Endothelial Cells (HUVECs). Their findings reveal that each metabolite elicits a unique gene expression signature, with Hcy-thiolactone instigating the most substantial changes.[1]
Treatment with Hcy-thiolactone resulted in the significant alteration of 113 mRNAs. In comparison, N-Hcy-protein and Hcy affected the expression of 47 and 30 mRNAs, respectively.[1][2] This highlights the distinct and potent impact of Hcy-thiolactone on the endothelial transcriptome.
The following table summarizes the key differentially expressed genes in HUVECs in response to Hcy-thiolactone, as identified by microarray analysis and validated by RT-qPCR in the aforementioned study.
inhibitor of DNA binding 1, dominant negative helix-loop-helix protein
Cell differentiation, proliferation
-2.3
IL6
interleukin 6
Inflammation, immune response
-2.8
PLAT
plasminogen activator, tissue type
Fibrinolysis, blood coagulation
-2.0
This table presents a selection of differentially expressed genes for illustrative purposes. For a complete list, refer to the source publication.
Experimental Protocols
The following protocols are based on the methodologies described by Gurda et al. (2015).[1]
Human Umbilical Vein Endothelial Cell (HUVEC) Culture and Treatment
Cell Culture: HUVECs were seeded in 75-cm² flasks coated with 1% gelatin and cultured in Endothelial Cell Growth Medium-2 (EGM2) supplemented with 2% fetal bovine serum (FBS), bovine endothelial cell growth factor, penicillin (50 μg/mL), and streptomycin (B1217042) (100 μg/mL). Cells were maintained at 37°C in a 5% CO₂ incubator.[1]
Treatment: Confluent HUVEC monolayers were treated with low (1 µM) and high (5 µM) concentrations of L-Hcy-thiolactone∙HCl for 24 hours. Control cells were left untreated. These concentrations are relevant as they correspond to levels observed in human plasma of patients with genetic disorders of homocysteine metabolism.[1]
RNA Extraction and Purification
Isolation: Total RNA, enriched for small RNAs, was isolated from treated and control HUVECs using the miRNeasy Mini Kit according to the manufacturer's instructions.[1]
Quality Control: RNA concentration was quantified using a NanoDrop UV/Vis spectrophotometer. The integrity of the total RNA was assessed using an Agilent 2100 Bioanalyzer. Only high-quality RNA with an RNA Integrity Number (RIN) greater than 8.0 was used for subsequent experiments.[1]
cDNA Microarray Analysis
Microarray Platform: The study utilized the Phalanx Biotech OneArray Human Microarrays (version 4), which contains probes for 31,741 human genes.[1]
Labeling and Hybridization: Cy5-labeled aRNA was synthesized from 1 µg of total RNA using the OneArray Amino Allyl aRNA Amplification Kit. The labeled aRNA was then hybridized to the microarray slides.
Data Acquisition and Analysis: The microarrays were scanned using a GenePix 4000B scanner. The raw intensity data was normalized using the variance stabilizing normalization (VSN) method. A moderated t-test was used to identify differentially expressed genes, with a p-value < 0.05 and a fold change > 1.5 considered statistically significant.
Reverse Transcription: First-strand cDNA was synthesized from total RNA using the High-Capacity cDNA Reverse Transcription Kit.
qPCR: RT-qPCR was performed using TaqMan Gene Expression Assays and a 7900HT Fast Real-Time PCR System.
Data Analysis: The relative quantification of gene expression was determined using the comparative Ct (ΔΔCt) method, with GAPDH serving as the endogenous control.
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clear overview of the experimental process and the biological context of the findings, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for analyzing differential gene expression.
Caption: Key signaling pathways affected by HCTL.
Conclusion
The evidence strongly indicates that homocysteine thiolactone hydrochloride is a potent modulator of gene expression in vascular endothelial cells, significantly impacting pathways related to chromatin organization, one-carbon metabolism, and lipid metabolism.[1][2] These alterations in gene expression likely contribute to the endothelial dysfunction associated with hyperhomocysteinemia. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers investigating the molecular mechanisms of HCTL and for the development of novel therapeutic strategies targeting these pathways.
Validating the Pro-Atherogenic Effects of Homocysteine Thiolactone Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of Homocysteine Thiolactone Hydrochloride (HCTL) as a tool for validating pro-atherogenic effects in preclinical...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Homocysteine Thiolactone Hydrochloride (HCTL) as a tool for validating pro-atherogenic effects in preclinical research. It contrasts HCTL-induced pathology with established alternative models and offers detailed experimental protocols and the underlying molecular pathways.
Introduction to Homocysteine Thiolactone and Atherosclerosis
Elevated levels of the amino acid homocysteine (hyperhomocysteinemia) are recognized as an independent risk factor for atherosclerotic cardiovascular disease.[1][2] The pathogenic effects of homocysteine are largely attributed to its metabolic conversion into a highly reactive cyclic thioester, homocysteine thiolactone (HCTL).[3] HCTL can modify protein lysine (B10760008) residues through a process called N-homocysteinylation, leading to protein damage, cellular dysfunction, and the initiation and progression of atherosclerosis.[3] Key pro-atherogenic events triggered by HCTL include endothelial dysfunction, oxidative stress, and inflammation.[4] This guide focuses on the use of HCTL hydrochloride, a stable salt form, to experimentally model these effects.
Comparison of Atherosclerosis Induction Models
Homocysteine thiolactone provides a direct method to study the effects of the most reactive homocysteine metabolite. However, the most common experimental approach to induce hyperhomocysteinemia-related atherosclerosis is through dietary manipulation. The following table compares the direct administration of HCTL with the widely used high-methionine diet model in rodents.
Parameter
Homocysteine Thiolactone (HCTL) Model
High-Methionine Diet Model
High-Fat/Western Diet Model
Agent
Direct administration of HCTL.
L-methionine, the metabolic precursor to homocysteine.
High cholesterol and saturated fats.
Mechanism
Directly induces protein N-homocysteinylation, oxidative stress, and endothelial dysfunction.[4]
Elevates plasma homocysteine, leading to endogenous HCTL formation and subsequent vascular damage.[5][6]
Induces hyperlipidemia, leading to foam cell formation and plaque development.
Standard and widely characterized model for hyperlipidemia-induced atherosclerosis.
Disadvantages
Less common model; parenteral or gavage administration required.
Methionine itself can have toxic effects independent of homocysteine; may cause weight loss at high doses.[5]
Does not specifically model homocysteine-related pathology.
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo and in vitro studies, demonstrating the pro-atherogenic and cytotoxic effects of homocysteine-related compounds.
Table 1: In Vivo Atherosclerosis and Vascular Dysfunction Data
Model
Treatment Group
Duration
Key Finding
Percent Change vs. Control
ApoE-/- Mice
High-Methionine Diet
3 Months
Aortic Root Plaque Size
+56%
ApoE-/- Mice
High-Homocysteine Diet
3 Months
Aortic Root Plaque Size
+173%
Rats
HCTL (50 mg/kg/day)
8 Weeks
Impaired Endothelium-Dependent Relaxation
Significant Impairment
Rats
HCTL (50 mg/kg/day)
8 Weeks
Serum Malondialdehyde (MDA)
Significant Increase
Data compiled from studies inducing hyperhomocysteinemia or administering HCTL directly to demonstrate vascular effects.[5][8]
Table 2: In Vitro Endothelial Cell Viability and Oxidative Stress
Cell Line
Treatment
Duration
Key Finding
Percent Change vs. Control
HUVEC
HCTL (1 mM)
24 Hours
Cell Viability (MTT Assay)
~ -25%
HUVEC
HCTL (1 mM)
24 Hours
ROS Production (DHE Fluorescence)
~ +200%
Data represents typical results from treating Human Umbilical Vein Endothelial Cells (HUVECs) with HCTL.[4][8]
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are standard protocols for in vivo and in vitro validation of HCTL's pro-atherogenic effects.
Protocol 1: In Vivo Induction of Endothelial Dysfunction in Rats
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
Acclimatization: House animals under standard conditions (12-hour light/dark cycle, controlled temperature) for one week with free access to standard chow and water.
Treatment Group: Prepare Homocysteine thiolactone hydrochloride in drinking water or for daily oral gavage at a dose of 50 mg/kg/day.
Control Group: Administer the vehicle (water) on the same schedule.
Duration: Continue treatment for 8 to 13 weeks.[8]
Endpoint Analysis:
Vascular Function: Isolate thoracic aortic rings and mount them in an organ chamber. Assess endothelium-dependent relaxation in response to acetylcholine (B1216132) (Ach).[8]
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) activity in aortic tissue or serum using commercially available kits.[8]
Atherosclerotic Plaque Quantification: For atherosclerosis models (e.g., in ApoE-/- mice), dissect the entire aorta, fix in formalin, and stain with Oil Red O to visualize lipid-rich plaques.[9][10][11] Quantify the stained area as a percentage of the total aortic surface area using imaging software like ImageJ.[11]
Protocol 2: In Vitro Induction of Oxidative Stress in HUVECs
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM2 medium supplemented with 2% FBS until they reach 80-90% confluence.
Treatment: Prepare a 1 mM solution of Homocysteine thiolactone hydrochloride in antibiotic-free culture medium.
Exposure: Treat the confluent HUVEC monolayers with the 1 mM HCTL solution for 24 hours.[4][8]
Endpoint Analysis:
Cell Viability: Perform an MTT assay. After treatment, incubate cells with MTT solution (5 mg/mL) for 2-4 hours. Solubilize the resulting formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.[8]
Reactive Oxygen Species (ROS) Detection: Use a fluorescent probe such as Dihydroethidium (DHE). Incubate the treated cells with 10 µM DHE for 30 minutes. Capture images using a fluorescent microscope and quantify the fluorescence intensity.[8]
Signaling Pathways and Visualizations
HCTL induces endothelial dysfunction primarily through the generation of reactive oxygen species (ROS), which leads to a cascade of pro-inflammatory signaling. A key pathway involves the activation of Nuclear Factor-kappa B (NF-κB).
Caption: HCTL-induced oxidative stress activates the NF-κB signaling pathway.
The experimental workflow for evaluating the pro-atherogenic effects of HCTL in an animal model involves several distinct stages, from compound administration to final tissue analysis.
A Comparative In Vitro Analysis: Homocysteine Thiolactone Hydrochloride versus N-homocysteinylated Proteins
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective in vitro comparison of Homocysteine Thiolactone Hydrochloride (HTL) and N-homocysteinylated proteins. The information prese...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Homocysteine Thiolactone Hydrochloride (HTL) and N-homocysteinylated proteins. The information presented herein is supported by experimental data to delineate their distinct biological activities and assist researchers in selecting the appropriate molecule for their studies.
Executive Summary
Homocysteine thiolactone (HTL), a reactive cyclic thioester of homocysteine, is a precursor to the post-translational modification of proteins, resulting in the formation of N-homocysteinylated proteins. This modification can alter protein structure and function, contributing to cellular toxicity and the pathology of various diseases.[1][2] While both HTL and N-homocysteinylated proteins are implicated in hyperhomocysteinemia-related pathologies, their in vitro effects on cellular processes, particularly gene expression, are distinct.[3][4][5] This guide summarizes the differential effects of these two molecules on gene expression in human umbilical vein endothelial cells (HUVECs), provides detailed experimental protocols for the in vitro generation and quantification of N-homocysteinylated proteins, and visualizes key pathways and workflows.
Data Presentation: Differential Effects on Gene Expression
The following tables summarize the quantitative data from a study comparing the effects of HTL and N-homocysteinylated proteins on gene expression in HUVECs. The data reveals that each molecule induces a unique pattern of gene regulation.[3][4][5]
Table 1: Number of Regulated mRNAs in HUVECs [3][4][5]
Treatment Group
Number of Significantly Altered mRNAs
Homocysteine Thiolactone (HTL)
113
N-homocysteinylated Protein
47
Homocysteine (Hcy)
30
Table 2: Top Molecular Pathways Affected by HTL and N-homocysteinylated Proteins in HUVECs [3][4][5]
Dissolve the protein (e.g., equine myoglobin) in 100 mM ammonium bicarbonate buffer at pH 8.0 to a final concentration of 2 mM.[6]
Add a 5-fold molar excess of homocysteine thiolactone hydrochloride.[6]
Add TCEP to a final concentration of 10 mM to maintain a reducing environment.[6]
Incubate the mixture at 25°C for 16 hours with gentle agitation.[6]
To remove unreacted HTL, dialyze the reaction mixture extensively against 50 mM potassium phosphate buffer containing 1 mM TCEP at 4°C.[6] Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 7 kDa).[6] Perform two buffer changes of 500 times the sample volume for 2 hours each, followed by an overnight dialysis.[6]
Store the prepared N-homocysteinylated protein solution at -80°C.[6]
Quantification of Protein N-homocysteinylation
The degree of N-homocysteinylation can be quantified by measuring the increase in free sulfhydryl groups using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid); DTNB).[1][3]
Materials:
N-homocysteinylated protein sample
Control (unmodified) protein sample
Potassium phosphate buffer (pH 7.0)
Trichloroacetic acid (TCA), 10%
Ellman's reagent (DTNB) solution
Spectrophotometer
Procedure:
Precipitate the protein from both the control and N-homocysteinylated samples using 10% TCA to remove any free, unbound HTL.[1][7]
Centrifuge the samples to pellet the protein and discard the supernatant.
Resuspend the protein pellets in potassium phosphate buffer (pH 7.0).[1][7]
Calculate the concentration of sulfhydryl groups using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion (13,600 M⁻¹cm⁻¹).[3] The difference in sulfhydryl content between the N-homocysteinylated and control protein samples corresponds to the amount of N-linked homocysteine.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Differential signaling pathways affected by HTL and N-homocysteinylated proteins.
Caption: Experimental workflow for in vitro N-homocysteinylation and analysis.
Assessing the Specificity of Homocysteine Thiolactone Hydrochloride Protein Modification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the protein modification specificity of Homocysteine thiolactone hydrochloride (HCTL). It includes an objective...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the protein modification specificity of Homocysteine thiolactone hydrochloride (HCTL). It includes an objective analysis of its performance against other alternatives, supported by experimental data and detailed protocols.
Introduction to Protein Homocysteinylation
Homocysteine (Hcy) is a sulfur-containing amino acid that, when elevated, is associated with various pathological conditions, including cardiovascular and neurodegenerative diseases.[1][2][3] A key mechanism underlying Hcy toxicity is its conversion to the reactive cyclic thioester, Homocysteine thiolactone (HCTL).[4][5][6] HCTL can non-enzymatically modify proteins by reacting with the ε-amino group of lysine (B10760008) residues, a post-translational modification termed N-homocysteinylation.[1][5][6] This modification can alter the structure and function of proteins, leading to cellular damage.[2][4][7]
Specificity of Homocysteine Thiolactone Hydrochloride
The primary targets of HCTL are the primary amino groups in proteins, most notably the ε-amino group of lysine residues.[4][5][6] The reaction is robust under physiological conditions and can be observed at low concentrations of the thiolactone.[4] The rate of homocysteinylation of individual proteins appears to be proportional to their lysine content.[4] However, the reactivity of specific lysine residues can be influenced by their local microenvironment, such as pKa. For instance, a lower pKa of the ε-amino group of a lysine residue can favor the reaction with HCTL.[8]
While N-homocysteinylation of lysine is the predominant modification, other nucleophilic residues could potentially react with HCTL, although this is less commonly reported. The specificity of HCTL is largely driven by the high reactivity of the thioester bond with primary amines.
Comparison with Other Modifying Agents
To understand the specificity of HCTL, it's useful to compare it with other common protein modifying agents.
Parameter
Homocysteine Thiolactone Hydrochloride (HCTL)
N-ethylmaleimide (NEM)
Iodoacetamide
Primary Target
ε-amino group of Lysine
Thiol group of Cysteine
Thiol group of Cysteine
Reaction Type
Acylation
Michael addition
Alkylation
pH Dependence
Favored at physiological to slightly alkaline pH
Optimal at pH 6.5-7.5
Optimal at slightly alkaline pH
Common Off-Target Residues
N-terminal α-amino groups
Lysine, Histidine (at higher concentrations and pH)
Histidine, Lysine, Methionine (at higher concentrations and pH)
Reversibility
Irreversible
Generally irreversible
Irreversible
Experimental Protocols
Protocol 1: In Vitro Protein Homocysteinylation
This protocol describes a general method for the in vitro modification of a purified protein with HCTL.
A Comparative Guide to the Quantification of Homocysteine Thiolactone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Homocysteine thiolactone (HTL), a cyclic thioester of homocysteine, is a reactive metabolite implicated in the pathophysiology of various diseases, includin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Homocysteine thiolactone (HTL), a cyclic thioester of homocysteine, is a reactive metabolite implicated in the pathophysiology of various diseases, including cardiovascular and neurodegenerative disorders. Accurate quantification of HTL in biological matrices is crucial for understanding its physiological roles and for the development of therapeutic interventions. This guide provides a comprehensive comparison of the most common analytical methods for the quantification of Homocysteine thiolactone hydrochloride, offering insights into their principles, performance characteristics, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Quantification Methods
The selection of an appropriate analytical method for HTL quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most widely used techniques.
Method
Principle
Linearity Range
Limit of Quantification (LOQ)
Accuracy (%)
Precision (%RSD)
Sample Throughput
GC-MS
Gas chromatography separation followed by mass spectrometry detection of derivatized HTL.
0.01 - 1 µmol/L
0.01 - 0.05 µmol/L
90.2 - 112.6
Intra-day: 2.2 - 13.5, Inter-day: 7.4 - 15.0
Moderate
LC-MS/MS
Liquid chromatography separation followed by tandem mass spectrometry detection.
Immunoassay based on antigen-antibody recognition.
0.5 - 8 ng/mL
0.1 ng/mL
Not explicitly stated (manufacturer data).
Intra-assay and Inter-assay CVs mentioned but not quantified in the provided information.
High
Experimental Workflows and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for HTL quantification, particularly after derivatization to increase volatility.
GC-MS workflow for HTL quantification.
Experimental Protocol:
Sample Preparation:
To a biological sample (e.g., 1 mL of plasma, urine, or saliva), add an internal standard (e.g., deuterated HTL).
Perform a liquid-liquid extraction using a solvent mixture like chloroform-methanol to isolate HTL.
The organic layer is collected and evaporated to dryness.
Derivatization:
The dried extract is reconstituted in a derivatizing agent such as N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) with trimethylchlorosilane (TMCS) as a catalyst.
The mixture is heated to facilitate the reaction and make HTL volatile for GC analysis.
GC-MS Analysis:
An aliquot of the derivatized sample is injected into the GC-MS system.
Separation is achieved on a capillary column (e.g., DB-5ms).
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions of the derivatized HTL and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method that often requires minimal sample preparation.
LC-MS/MS workflow for HTL quantification.
Experimental Protocol:
Sample Preparation:
To a plasma sample (e.g., 100 µL), add an internal standard (e.g., a structural analog).
Precipitate proteins by adding a solvent like acetonitrile.[1]
Vortex and centrifuge the sample to pellet the precipitated proteins.
LC-MS/MS Analysis:
Inject the supernatant into the LC-MS/MS system.
Chromatographic separation is typically performed on a C18 or HILIC column.[1]
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for HTL and the internal standard.[1]
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection
HPLC methods coupled with either fluorescence or UV detection are robust and widely accessible techniques for HTL quantification. These methods often require derivatization to enhance detection.
A Comparative Guide to Animal Models of Cardiac Dysfunction: Validating the Homocysteine Thiolactone Hydrochloride-Induced Model
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the homocysteine thiolactone hydrochloride (HcyT)-induced cardiac dysfunction model with other established...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the homocysteine thiolactone hydrochloride (HcyT)-induced cardiac dysfunction model with other established models, including those induced by methionine, isoproterenol (B85558), and doxorubicin (B1662922). The objective is to offer a clear, data-driven validation of the HcyT model for studying the pathophysiology of heart failure and for the preclinical evaluation of novel therapeutic agents.
Introduction to Cardiac Dysfunction Models
The study of cardiac dysfunction and heart failure relies on robust and reproducible animal models that mimic the clinical manifestations of the disease in humans. These models are indispensable for understanding disease mechanisms and for testing the efficacy and safety of new drugs. An ideal model should exhibit face, construct, and predictive validity. This guide focuses on chemically-induced models of cardiac dysfunction, which offer advantages in terms of control over the timing and severity of cardiac injury.
Homocysteine and Cardiac Dysfunction: Elevated levels of homocysteine, a sulfur-containing amino acid, are an independent risk factor for cardiovascular diseases.[1][2] Homocysteine and its reactive metabolite, homocysteine thiolactone, can induce endothelial dysfunction, oxidative stress, inflammation, and cardiac remodeling, ultimately leading to heart failure.[2][3][4]
Comparison of Cardiac Dysfunction Models
This section provides a comparative overview of four chemically-induced cardiac dysfunction models. The data presented in the tables below are synthesized from multiple studies to provide a harmonized comparison.
Model Characteristics
Feature
Homocysteine Thiolactone HCl
Methionine (Hyperhomocysteinemia)
Isoproterenol
Doxorubicin
Inducing Agent
Homocysteine Thiolactone Hydrochloride
L-Methionine
Isoproterenol Hydrochloride
Doxorubicin Hydrochloride
Mechanism of Action
Induces protein N-homocysteinylation, oxidative stress, and apoptosis.[5]
Elevates endogenous homocysteine levels, leading to similar downstream effects as HcyT.[6][7][8]
β-adrenergic receptor agonist causing catecholamine toxicity, myocyte hypertrophy, and fibrosis.[9]
Anthracycline antibiotic that generates reactive oxygen species and intercalates with DNA, leading to cardiotoxicity.[10][11]
Quantitative Comparison of Cardiac Function Parameters
The following table summarizes key quantitative data from rodent studies using these models. Values are presented as approximate changes relative to control groups to allow for comparison across different studies.
Animals are randomly divided into control and treatment groups.
The treatment group receives HcyT at a dose of 100 mg/kg/day via oral gavage for 8 weeks.[15][16] The control group receives an equivalent volume of distilled water.
Alternatively, for acute studies on isolated hearts, HcyT can be perfused at a concentration of 10 µM.[5][19][20]
Validation:
Echocardiography: Performed at baseline and at the end of the treatment period to assess cardiac function and dimensions (EF, FS, LVIDd, LVIDs, E/A ratio).[15][16]
Hemodynamic Assessment (for isolated hearts): Measurement of dp/dt max, dp/dt min, SLVP, and heart rate using a Langendorff perfusion system.[5][19]
Histopathology: Hearts are excised, fixed, and stained (e.g., with Masson's trichrome) to assess for fibrosis.
Biochemical Assays: Myocardial tissue is homogenized to measure markers of oxidative stress (e.g., TBARS for lipid peroxidation, SOD and catalase activity).[15][16]
Methionine-Induced Hyperhomocysteinemia
Animal Model: Male C57BL/6J mice.
Inducing Agent: L-Methionine (Sigma-Aldrich).
Protocol:
Animals are fed a diet supplemented with 2% (w/w) methionine for 4-8 weeks to induce hyperhomocysteinemia.[12] Control animals receive a standard diet.
Validation:
Plasma Homocysteine Levels: Measured to confirm hyperhomocysteinemia.
Echocardiography: To assess cardiac function and remodeling.
Western Blot Analysis: To quantify protein expression of markers related to fibrosis (e.g., α-SMA, fibronectin) and signaling pathways.[4]
Isoproterenol is administered via subcutaneous injection at a dose of 5-60 mg/kg/day for 14-28 days.[9]
Alternatively, osmotic mini-pumps can be implanted for continuous infusion.[9]
Validation:
Echocardiography: Serial measurements to track the progression of cardiac dysfunction.[17][18][21]
Histopathology: Staining for fibrosis and myocyte hypertrophy.
Measurement of Heart Weight to Body Weight Ratio: An indicator of cardiac hypertrophy.
Doxorubicin-Induced Cardiomyopathy
Animal Model: Male Sprague-Dawley rats.
Inducing Agent: Doxorubicin hydrochloride.
Protocol:
Doxorubicin is administered via intraperitoneal injections. A common protocol involves a cumulative dose of 15-20 mg/kg administered over several weeks (e.g., 2.5 mg/kg, twice a week for 3 weeks).[14]
Validation:
Echocardiography: To monitor the development of dilated cardiomyopathy.[14]
Histopathology: To assess for myocardial damage, fibrosis, and apoptosis.[14]
Biomarkers: Measurement of cardiac troponins in plasma as an indicator of myocardial injury.
Signaling Pathways and Mechanistic Insights
Homocysteine-induced cardiac dysfunction involves a complex interplay of signaling pathways. Understanding these pathways is critical for identifying therapeutic targets.
Key Signaling Pathways in Homocysteine-Induced Cardiac Dysfunction
Oxidative Stress: Homocysteine promotes the generation of reactive oxygen species (ROS), leading to oxidative stress, which damages cellular components and activates pro-inflammatory and pro-fibrotic signaling.[3]
Inflammation: Homocysteine can activate the NF-κB signaling pathway, a key regulator of inflammation, leading to the expression of pro-inflammatory cytokines and adhesion molecules.[2]
Apoptosis: Homocysteine can induce programmed cell death (apoptosis) in cardiomyocytes through the activation of caspase-3 and other pro-apoptotic pathways.[3]
Fibrosis: Homocysteine promotes the differentiation of cardiac fibroblasts into myofibroblasts and the deposition of extracellular matrix proteins, leading to cardiac fibrosis. This process can be mediated by the Akt/FoxO3 pathway.[4]
Calcium Handling: Homocysteine can disrupt intracellular calcium homeostasis, in part through the IP3R1/Nav1.5 signaling pathway, leading to electrical remodeling and arrhythmias.[22]
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways.
Caption: Experimental workflow for inducing and validating cardiac dysfunction models.
Caption: Key signaling pathways in homocysteine-induced cardiac dysfunction.
Conclusion
The homocysteine thiolactone hydrochloride-induced model of cardiac dysfunction presents a clinically relevant and valid tool for cardiovascular research. It recapitulates key features of heart failure, including diastolic dysfunction, oxidative stress, and cardiac fibrosis. When compared to other established models, the HcyT model offers a more direct way to study the pathological effects of this specific uremic toxin and metabolic byproduct. The choice of model will ultimately depend on the specific research question. For studies focused on the mechanisms of hyperhomocysteinemia-related heart disease, the HcyT and methionine models are highly appropriate. For more general studies of cardiac hypertrophy and failure, the isoproterenol and doxorubicin models remain valuable tools. This guide provides the necessary data and protocols to aid researchers in selecting and validating the most suitable model for their investigations.
A Comparative Guide to Homocysteine Thiolactone Detoxifying Enzymes: PON1, BLMH, and BPHL
For Researchers, Scientists, and Drug Development Professionals Homocysteine thiolactone, a reactive cyclic thioester of homocysteine, is implicated in protein damage and the pathology of various diseases through a proce...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Homocysteine thiolactone, a reactive cyclic thioester of homocysteine, is implicated in protein damage and the pathology of various diseases through a process known as N-homocysteinylation. The detoxification of this harmful metabolite is crucial for cellular homeostasis and is primarily carried out by a group of hydrolytic enzymes. This guide provides a comprehensive comparison of the three key enzymes involved in this process: Paraoxonase 1 (PON1), Bleomycin Hydrolase (BLMH), and Biphenyl Hydrolase-like Protein (BPHL).
Comparative Analysis of Enzyme Performance
The detoxification of homocysteine thiolactone is carried out by three main enzymes, each with distinct characteristics in terms of catalytic efficiency, cellular location, and substrate specificity. Biphenyl Hydrolase-like Protein (BPHL) has been identified as the most efficient enzyme for the hydrolysis of homocysteine thiolactone, exhibiting a catalytic efficiency orders of magnitude higher than that of Bleomycin Hydrolase (BLMH) and Paraoxonase 1 (PON1).[1]
Enzyme
Cellular Localization
Catalytic Efficiency (kcat/Km) for L-Homocysteine Thiolactone (M⁻¹s⁻¹)
The detoxification of homocysteine thiolactone is a critical cellular process to prevent the damaging effects of N-homocysteinylation on proteins. The following diagrams illustrate the metabolic context and the experimental workflow for studying these detoxifying enzymes.
Caption: Detoxification pathway of homocysteine thiolactone.
Caption: Workflow for recombinant enzyme production and analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these enzymes. Below are generalized protocols for the expression, purification, and activity assessment of recombinant PON1, BLMH, and BPHL.
I. Recombinant Enzyme Expression and Purification
This protocol is a general guideline and may require optimization for each specific enzyme.
A. Expression in E. coli
Gene and Vector Preparation: Synthesize the human gene of interest (PON1, BLMH, or BPHL) with codon optimization for E. coli expression. Clone the gene into a suitable expression vector, such as pET-SUMO or one with a His6-tag, to facilitate purification.[5][7]
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector.[5][8]
Culture and Induction: Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.[9]
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
B. Purification
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.[9]
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins. Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[2][5]
For Inclusion Bodies (Common for PON1): If the protein is expressed as inclusion bodies, solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine-HCl). Refold the protein by rapid dilution or dialysis into a refolding buffer. Purify the refolded protein using affinity chromatography as described above.[5][8]
Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer (e.g., PBS with 10% glycerol) to remove imidazole and store at -80°C.
II. Homocysteine Thiolactonase Activity Assay
The hydrolysis of homocysteine thiolactone can be monitored by measuring the appearance of the product, homocysteine, which contains a free thiol group.
A. Spectrophotometric Assay using DTNB (Ellman's Reagent)
This assay is based on the reaction of the thiol group of homocysteine with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured at 412 nm.
Reaction Mixture: Prepare a reaction mixture containing 100 mM phosphate (B84403) buffer (pH 7.4), 1 mM EDTA, and the desired concentration of homocysteine thiolactone (e.g., 1-10 mM).
Enzyme Addition: Add a known amount of the purified enzyme to the reaction mixture to initiate the reaction. The final volume should be standardized (e.g., 200 µL).
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
Color Development: Stop the reaction and develop the color by adding DTNB solution (in 100 mM phosphate buffer, pH 7.4) to a final concentration of 0.2 mM.
Measurement: Measure the absorbance at 412 nm using a spectrophotometer.
Quantification: Calculate the concentration of homocysteine produced using a standard curve generated with known concentrations of homocysteine. The molar extinction coefficient of TNB at 412 nm is 14,150 M⁻¹cm⁻¹.
B. HPLC-Based Assay
This method offers high sensitivity and specificity for the quantification of homocysteine.
Enzymatic Reaction: Perform the enzymatic reaction as described in the spectrophotometric assay (steps 1-3).
Reaction Termination and Derivatization: Stop the reaction by adding a quenching agent (e.g., acid). Derivatize the homocysteine produced with a fluorescent labeling agent such as o-phthalaldehyde (B127526) (OPA) or a UV-absorbing agent.[4][10]
HPLC Analysis: Separate the derivatized homocysteine from the remaining substrate and other components using reverse-phase HPLC.[10][11][12]
Detection: Detect the derivatized homocysteine using a fluorescence detector (for OPA) or a UV detector.[10][13]
Quantification: Quantify the amount of homocysteine produced by comparing the peak area to a standard curve prepared with known concentrations of derivatized homocysteine.
Conclusion
The detoxification of homocysteine thiolactone is a vital cellular defense mechanism, with PON1, BLMH, and BPHL playing distinct and complementary roles. While PON1 acts in the circulation, BLMH and BPHL provide intracellular protection in the cytoplasm and mitochondria, respectively. The significantly higher catalytic efficiency of BPHL suggests it is a primary scavenger of this toxic metabolite within the mitochondria. Understanding the comparative performance and regulation of these enzymes is essential for developing therapeutic strategies targeting diseases associated with elevated homocysteine levels and N-homocysteinylation-induced protein damage. The provided experimental protocols offer a foundation for researchers to further investigate the roles and mechanisms of these critical detoxifying enzymes.
Proper Disposal of Homocysteine Thiolactone Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of Homocys...
Author: BenchChem Technical Support Team. Date: December 2025
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of Homocysteine thiolactone hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety and Hazard Information
Before handling Homocysteine thiolactone hydrochloride for disposal, it is crucial to be aware of its potential hazards. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1] It is classified as a skin and serious eye irritant.[2]
Do not eat, drink, or smoke when using this product.[2]
II. Step-by-Step Disposal Protocol
The disposal of Homocysteine thiolactone hydrochloride must be conducted in accordance with all applicable federal, state, and local regulations.[2][3] This typically involves treating it as hazardous waste.
Methodology for Disposal:
Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
Waste Identification and Segregation:
Treat all unwanted Homocysteine thiolactone hydrochloride, including expired material, contaminated items (e.g., weighing boats, filter paper), and spill cleanup debris, as hazardous waste.
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][5] Incompatible materials to avoid include strong oxidizing agents.[1][3][6]
Waste Collection and Containerization:
Place solid Homocysteine thiolactone hydrochloride waste into a designated, leak-proof, and sealable container.[7] Plastic containers are often preferred over glass for hazardous waste when compatible.[7]
Ensure the container is compatible with the chemical.
Keep the waste container securely closed except when adding waste.[5]
Labeling:
Immediately label the hazardous waste container with a completed hazardous waste tag.[5][7] The label must include:
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8]
Ensure the storage area is away from incompatible materials.[8]
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the satellite accumulation area.[9]
Disposal Request and Pickup:
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[7]
Do not attempt to dispose of Homocysteine thiolactone hydrochloride down the drain or in the regular trash.[7]
Empty Container Disposal:
An empty container that held Homocysteine thiolactone hydrochloride must be triple-rinsed with a suitable solvent (e.g., water) before it can be disposed of as non-hazardous waste.[5][8][9]
The rinsate from this process must be collected and disposed of as hazardous waste.[5][9]
After triple-rinsing and air-drying, deface or remove the original label before placing the container in the appropriate recycling or trash receptacle.[8][9]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Homocysteine thiolactone hydrochloride in a laboratory setting.
Caption: Disposal workflow for Homocysteine thiolactone hydrochloride.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of Homocysteine thiolactone hydrochloride, thereby minimizing risks and protecting both themselves and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most accurate and detailed guidance.[4]